Dimethylone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
765231-58-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,7H2,1-3H3 |
InChI Key |
OSNIIMCBVLBNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Dimethylone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylone (βk-MDDMA) is a synthetic stimulant and empathogen belonging to the substituted cathinone (B1664624) class. As a designer drug, it has emerged in global recreational drug markets, prompting significant interest from the scientific and medical communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical detection of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document summarizes available quantitative data, outlines experimental methodologies where accessible, and visualizes a key metabolic pathway.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a chiral molecule typically encountered as a racemic mixture.[1] Its structure features a phenethylamine (B48288) core with a β-ketone group, a feature characteristic of the cathinone class. The presence of a methylenedioxy bridge on the phenyl ring and two methyl groups on the amine are defining structural aspects.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, with some properties being computed predictions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₃ | [2][3] |
| Molar Mass | 221.256 g/mol | [2][3] |
| Appearance | White crystalline powder | Guidechem |
| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in water. The hydrochloride salt is soluble in PBS (pH 7.2) at 5 mg/mL. | Guidechem,[4] |
| Predicted logP | 1.1 | [5] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral libraries are often proprietary, some information is available. Mass spectrometry, particularly LC-QTOF-MS, is a primary tool for its detection, revealing a characteristic fragmentation pattern.[6] Infrared (IR) spectroscopy can distinguish this compound from its isomers, such as ethylone, based on vibrations in the amine group region of the spectrum.[7]
Pharmacology
The pharmacological effects of this compound are primarily attributed to its interaction with monoamine transporters.
Mechanism of Action
This compound acts as an inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their extracellular concentrations, leading to enhanced monoaminergic signaling and its characteristic stimulant and empathogenic effects. It is reported to have micromolar potencies at these transporters.[8]
Pharmacological Data
Metabolism
The metabolism of this compound is a critical aspect of its pharmacology and toxicology. In vitro studies using human liver microsomes have elucidated its primary metabolic pathways.
Metabolic Pathways
The major metabolic transformations of this compound include:
-
N-dealkylation: Removal of one or both methyl groups from the amine.
-
β-Ketone Reduction: Reduction of the ketone group to a secondary alcohol.
-
Demethylenation: Opening of the methylenedioxy ring.[9]
The figure below illustrates a simplified overview of the initial metabolic steps of this compound.
Potential Signaling Pathway Involvement
Direct research into the specific intracellular signaling pathways modulated by this compound is limited. However, studies on the closely related compound, methylone, have shown effects on neurotrophic factor signaling, which may provide insights into the potential downstream effects of this compound. Methylone has been found to promote neurite outgrowth through pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR).[10][11]
The following diagram illustrates a hypothetical signaling cascade based on the findings for methylone, which could be investigated for this compound.
Disclaimer: This pathway is speculative for this compound and is based on data from the structurally similar compound, methylone. Further research is required to confirm this pathway for this compound.
Experimental Protocols
Synthesis of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one (this compound)
A common synthetic route to β-keto phenethylamines involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction and subsequent functional group manipulations. A plausible, though not explicitly detailed, synthesis could involve the reaction of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with nitroethane, followed by further steps to introduce the dimethylamino group and form the β-ketone.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a generalized procedure based on common practices in drug metabolism studies.
Objective: To identify the phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Centrifuge
-
Incubator
-
LC-QTOF-MS system
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine the this compound solution, phosphate buffer, and pHLM.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 1 hour).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
Analyze the supernatant by LC-QTOF-MS to identify the metabolites.
Analytical Method for this compound and its Metabolites by LC-QTOF-MS
This is a general workflow for the analysis of this compound and its metabolites.
Objective: To separate, detect, and identify this compound and its metabolites in a biological matrix.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Quadrupole time-of-flight mass spectrometer (QTOF-MS)
-
C18 analytical column
Procedure:
-
Sample Preparation: Use the supernatant from the in vitro metabolism experiment or a suitably extracted biological fluid sample (e.g., plasma, urine).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phases, typically consisting of an aqueous phase with a modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionize the eluted compounds using a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire full-scan mass spectra to detect the parent drug and its potential metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation and confirmation.
-
-
Data Analysis:
-
Process the acquired data to identify peaks corresponding to the parent drug and its metabolites based on their accurate mass and retention times.
-
Compare the fragmentation patterns with known standards or predict fragmentation to confirm the identity of the metabolites.
-
The following diagram outlines the general workflow for the in vitro metabolism and analysis of this compound.
Conclusion
This compound is a synthetic cathinone with stimulant and empathogenic properties, acting primarily as a monoamine transporter inhibitor. While its chemical structure and primary mechanism of action are established, there is a notable lack of publicly available, detailed quantitative data regarding its physicochemical and pharmacological properties. Its metabolism follows predictable pathways for substituted cathinones, including N-dealkylation, β-ketone reduction, and demethylenation. Further research is warranted to fully characterize its pharmacological and toxicological profile, including its effects on intracellular signaling pathways, and to develop and validate detailed analytical and synthetic protocols. This guide provides a foundational overview for professionals in the fields of pharmacology, toxicology, and forensic science.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C12H15NO3 | CID 9794472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. transcendtherapeutics.com [transcendtherapeutics.com]
Pharmacological Profile of Dimethylone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylone (hydrochloride), also known as βk-MDDMA, is a synthetic cathinone (B1664624) derivative with stimulant and empathogenic effects. Structurally related to methylone and 3,4-methylenedioxymethamphetamine (MDMA), its primary mechanism of action is the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its effects on monoamine transporters, a comparative analysis with related compounds, and detailed experimental protocols for its in vitro characterization. Due to a lack of specific quantitative binding and uptake inhibition data for this compound in the scientific literature, this guide presents data for the closely related compound, methylone, to provide a relevant pharmacological context.
Introduction
This compound, or 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a member of the substituted cathinone class of psychoactive substances.[1] It is recognized for its stimulant and empathogenic properties, which are attributed to its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] As a reuptake inhibitor, this compound blocks the reabsorption of these key neurotransmitters from the synaptic cleft, thereby prolonging their signaling activity. Animal studies have shown that this compound can substitute for methamphetamine and MDMA, indicating a similar pharmacological profile.[1]
Mechanism of Action: Monoamine Transporter Inhibition
The principal pharmacological effect of this compound hydrochloride is the inhibition of DAT, NET, and SERT. This action leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, resulting in enhanced neurotransmission and the characteristic stimulant and empathogenic effects.
Quantitative Data for Related Compounds
The following tables summarize the in vitro potency of methylone at human monoamine transporters. This data is essential for understanding the likely pharmacological profile of this compound.
Table 1: Monoamine Transporter Uptake Inhibition (IC50) of Methylone
| Transporter | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dopamine (DAT) | 4.82 | MDMA | - |
| Norepinephrine (NET) | - | MDMA | - |
| Serotonin (SERT) | - | MDMA | - |
Data for methylone is presented as a comparator due to the lack of specific data for this compound.
Table 2: Monoamine Transporter Binding Affinity (Ki) of Methylone
| Transporter | Ki (µM) | Reference Compound | Ki (µM) |
| Dopamine (DAT) | 2.73 | MDMA | - |
| Norepinephrine (NET) | - | MDMA | - |
| Serotonin (SERT) | - | MDMA | - |
Data for methylone is presented as a comparator due to the lack of specific data for this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of substituted cathinones like this compound hydrochloride.
Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Membrane preparations from these cells.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).
-
Test compound (this compound hydrochloride).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This protocol measures the potency (IC50) of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compound (this compound hydrochloride).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Culture: Cells are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
Incubation: Cells are incubated for a defined period to allow for neurotransmitter uptake.
-
Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter (IC50) is determined.
Signaling Pathways and Visualizations
The inhibition of monoamine reuptake by this compound hydrochloride leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. These neurotransmitters then activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Signaling Pathway: Dopamine Receptor Activation
Caption: Dopamine receptor signaling pathway.
Signaling Pathway: Norepinephrine Receptor Activation
Caption: Norepinephrine receptor signaling pathways.
Signaling Pathway: Serotonin Receptor Activation
Caption: Serotonin receptor signaling pathways.
Conclusion
This compound hydrochloride is a synthetic cathinone that primarily functions as a monoamine transporter inhibitor. While direct quantitative pharmacological data for this compound is limited, its close structural and functional relationship with methylone and MDMA provides a strong basis for understanding its activity. The provided experimental protocols and pathway diagrams offer a framework for the in vitro characterization and mechanistic understanding of this compound and related compounds. Further research is warranted to precisely quantify the binding affinities and uptake inhibition potencies of this compound to fully elucidate its pharmacological profile and potential for drug development or toxicological assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy bk-MDDMA (hydrochloride) | 109367-07-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repositori-api.upf.edu [repositori-api.upf.edu]
- 7. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Landscape of Dimethylone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylone (βk-MDDMA), a synthetic cathinone (B1664624) derivative, has emerged as a compound of interest within the scientific community due to its distinct psychoactive properties and neurochemical interactions. This technical guide provides a comprehensive overview of the neurochemical effects of this compound on the central nervous system. It delves into its mechanism of action as a monoamine transporter substrate, presenting a detailed analysis of its binding affinities and functional effects on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems. This document synthesizes quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key assays and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacology.
Introduction
This compound, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a substituted cathinone that shares structural similarities with MDMA.[1] Its stimulant and empathogenic effects are attributed to its interaction with monoamine neurotransmitter systems in the brain.[1][2][3] Understanding the precise neurochemical mechanisms of this compound is crucial for the fields of neuropharmacology, toxicology, and drug development. This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a manner that is both accessible and technically detailed for a scientific audience.
Mechanism of Action
This compound primarily functions as a monoamine reuptake inhibitor and releasing agent, targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][4][5] By blocking the reuptake and promoting the efflux of these neurotransmitters, this compound leads to an increase in their synaptic concentrations, thereby enhancing monoaminergic neurotransmission.[6][7] This dual action as both an inhibitor and a substrate for monoamine transporters is a key characteristic of many synthetic cathinones.[4][8]
Interaction with Monoamine Transporters
This compound exhibits a non-selective profile, interacting with all three major monoamine transporters.[9] In vitro studies have demonstrated that it acts as a substrate for DAT, NET, and SERT, stimulating the release of the respective neurotransmitters.[6][8] This action is similar to that of MDMA, although this compound is generally considered to be less potent.[6]
The following diagram illustrates the proposed mechanism of this compound at a monoaminergic synapse.
Figure 1: Mechanism of this compound at the monoaminergic synapse.
Quantitative Neurochemical Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at the human monoamine transporters. These values are critical for understanding its pharmacological profile and for comparing its activity with other psychoactive substances.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound
| Compound | hDAT (Ki, nM) | hSERT (Ki, nM) | hNET (Ki, nM) | Reference |
| This compound | 2.73 ± 0.2 | - | - | [10] |
Note: '-' indicates data not available in the cited sources.
Table 2: Monoamine Transporter Inhibition Potencies (IC50, µM) of this compound
| Compound | hDAT (IC50, µM) | hSERT (IC50, µM) | hNET (IC50, µM) | Reference |
| This compound | 4.82 | - | - | [10] |
| Methylone | - | - | - | [10] |
Note: A direct IC50 value for this compound at SERT and NET was not found in the provided search results. The table includes Methylone for comparative context, as it is a closely related compound often studied alongside this compound.
Experimental Protocols
The characterization of this compound's neurochemical effects relies on a variety of established in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a compound for a specific transporter.
Objective: To measure the affinity of this compound for human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Materials:
-
HEK 293 cells stably expressing hDAT, hSERT, or hNET.
-
Cell membrane preparations from the above cell lines.
-
Radioligand (e.g., [¹²⁵I]RTI-55).
-
Test compound (this compound).
-
Reference inhibitors.
-
Assay buffer (e.g., Krebs-HEPES).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Membrane Preparation: HEK 293 cells expressing the target transporter are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, the radioligand, and varying concentrations of the test compound (this compound) or a reference inhibitor. A control group with no test compound is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Figure 2: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assay
This assay measures the potency of a compound to inhibit the reuptake of neurotransmitters into cells.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.
Materials:
-
HEK 293 cells stably expressing hDAT, hSERT, or hNET.
-
Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
-
Test compound (this compound).
-
Reference inhibitors.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor for a short period.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific time to allow for neurotransmitter uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the radioactivity in the cell lysate.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]
In Vivo Neurochemical Effects
In vivo studies, often utilizing techniques like microdialysis in animal models, provide crucial insights into the effects of this compound on neurotransmitter dynamics in the living brain.
Effects on Extracellular Neurotransmitter Levels
Administration of this compound has been shown to increase extracellular levels of dopamine and serotonin in the brain. For instance, one study using in vivo microdialysis in the caudate putamen of rats found that this compound elicited a 200% increase in baseline dopamine levels.[12] These elevations in synaptic monoamines are directly linked to the behavioral and psychoactive effects of the drug.[6][13]
The following diagram illustrates the logical relationship between this compound administration and its neurochemical and behavioral outcomes.
Figure 3: Causal chain of this compound's effects.
Conclusion
This compound exerts its effects on the central nervous system primarily by acting as a non-selective monoamine reuptake inhibitor and releasing agent. Its interaction with dopamine, serotonin, and norepinephrine transporters leads to a significant increase in the synaptic availability of these neurotransmitters, underlying its characteristic stimulant and empathogenic properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuropharmacology of this compound and related compounds. A thorough understanding of its neurochemical profile is essential for assessing its therapeutic potential, abuse liability, and toxicological risks.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalroute.com [chemicalroute.com]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethylone (βk-MDDMA) for Researchers and Scientists
A comprehensive overview of the discovery, history, synthesis, and pharmacology of the research chemical Dimethylone.
Introduction
This compound, also known by its chemical name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one and the synonym β-keto-methylenedioxydimethylamphetamine (βk-MDDMA), is a substituted cathinone (B1664624) derivative.[1][2] Structurally, it is the β-keto analogue of 3,4-methylenedioxy-N,N-dimethylamphetamine (MDDMA). As a research chemical, it has garnered interest for its stimulant and empathogenic properties, which are pharmacologically similar to those of MDMA (ecstasy).[1][3] This technical guide provides an in-depth analysis of the discovery, synthesis, analytical profile, and pharmacological actions of this compound for researchers, scientists, and drug development professionals.
History and Discovery
While the exact date and original synthesis of this compound are not extensively documented in readily available scientific literature, it emerged as a designer drug in the early 2000s.[4] It is often sold as a research chemical or as a component in "bath salts" and other psychoactive products.[5] Its legal status varies by country, and in the United States, it is classified as a Schedule I controlled substance as a positional isomer of butylone.[6]
Chemical Synthesis
The synthesis of this compound, like other substituted cathinones, typically proceeds through a multi-step process, often starting from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available precursor.[6][7] A common synthetic route involves the formation of an α-bromoketone intermediate, followed by amination.
General Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This represents a general methodology for the synthesis of β-keto-phenethylamines.
Step 1: Grignard Reaction to form 1-(1,3-benzodioxol-5-yl)propan-1-ol. Piperonal is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding secondary alcohol.
Step 2: Oxidation to 1-(1,3-benzodioxol-5-yl)propan-1-one. The secondary alcohol is then oxidized using a suitable oxidizing agent, like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield the propiophenone (B1677668) derivative.
Step 3: α-Bromination to form 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one. The ketone is then brominated at the alpha position. This can be achieved using bromine in a suitable solvent like acetic acid or with N-bromosuccinimide (NBS).[8][9]
Step 4: Amination to form 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one (this compound). The resulting α-bromoketone is then reacted with dimethylamine (B145610) in a nucleophilic substitution reaction to yield this compound.[10] The product is typically isolated as a hydrochloride salt to improve its stability and handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | CID 91699622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Dimedone(126-81-8) 1H NMR [m.chemicalbook.com]
- 8. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 10. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Solubility of Dimethylone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dimethylone (also known as bk-MDDMA), a synthetic cathinone. Understanding the solubility of this compound in aqueous and organic solvents is crucial for its detection, quantification, and for researchers studying its pharmacological and toxicological properties. This document compiles available quantitative and qualitative solubility data, presents a detailed, adaptable experimental protocol for solubility determination, and visualizes the experimental workflow.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For this compound, solubility data is primarily available for its hydrochloride salt, which is the common form for analytical standards. The data is summarized in the table below.
| Solvent | Chemical Formula | Form of this compound | Solubility (mg/mL) | Temperature (°C) | Molarity (M)¹ | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Hydrochloride | 5 | Not Specified | ~0.0194 | Data from analytical standard provider.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Hydrochloride | 10 | Not Specified | ~0.0388 | Data from analytical standard provider.[1] |
| Ethanol (B145695) | C₂H₅OH | Hydrochloride | 0.3 | Not Specified | ~0.0012 | Data from analytical standard provider.[1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | N/A | Hydrochloride | 5 | Not Specified | ~0.0194 | Data from analytical standard provider.[1] |
| Water | H₂O | Free Base | Sparingly Soluble | Not Specified | N/A | Qualitative data.[2] |
| Methanol | CH₃OH | Free Base | Soluble | Not Specified | N/A | Qualitative data.[2] |
¹Molarity calculated based on the molecular weight of this compound hydrochloride (257.7 g/mol ). This is an approximation as the density of the solution is not accounted for.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement. This protocol can be adapted for various solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (hydrochloride or free base)
-
Solvent of interest (e.g., water, ethanol, acetonitrile)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Vials for sample preparation and analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
For faster separation, the sample can be centrifuged at a controlled temperature.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Perform a precise dilution of the filtered, saturated solution with the same solvent to bring the concentration within the working range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or as molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Visualizations
To further clarify the processes and relationships involved in solubility studies, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
In-Depth Technical Guide for the Spectroscopic Identification of Dimethylone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unequivocal identification of Dimethylone (bk-MDDMA), a substituted cathinone (B1664624). The information presented is intended to support forensic analysis, research, and drug development activities.
Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for the identification of this compound, providing critical information about its molecular weight and fragmentation pattern.
Quantitative Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its confident identification. The table below summarizes the key mass-to-charge ratios (m/z) and their relative abundances.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 221 | 5 | [M]+ (Molecular Ion) |
| 163 | 10 | [M - C3H8N]+ |
| 135 | 100 | [M - C4H8NO]+ (Base Peak) |
| 77 | 15 | [C6H5]+ |
| 72 | 85 | [C4H10N]+ |
| 58 | 95 | [C3H8N]+ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a typical GC-MS methodology for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B Single Quadrupole or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC Parameters:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 170 °C, hold for 1 min
-
Ramp 1: 8 °C/min to 190 °C
-
Ramp 2: 18 °C/min to 293 °C, hold for 7.1 min
-
Ramp 3: 50 °C/min to 325 °C, hold for 6.1 min
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 180 °C
-
Scan Range: m/z 40 - 550
Sample Preparation:
-
Dissolve a reference standard or the unknown sample in a suitable solvent (e.g., methanol, chloroform).
-
For hydrochloride salts, dissolve in deionized water, basify with a saturated sodium carbonate solution, and extract the free base into an organic solvent like chloroform (B151607).
-
Filter the extract if necessary.
-
Inject the prepared sample into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (3H) | 6.8 - 7.5 | m | - |
| O-CH₂-O | 6.0 | s | - |
| CH | 4.5 - 4.8 | q | ~7 |
| N(CH₃)₂ | 2.3 - 2.5 | s | - |
| CH-CH₃ | 1.3 - 1.5 | d | ~7 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| Aromatic (6C) | 108 - 150 |
| O-CH₂-O | ~101 |
| CH | 65 - 70 |
| N(CH₃)₂ | 40 - 45 |
| CH-CH₃ | 15 - 20 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol provides a general methodology for acquiring NMR spectra of this compound or related cathinone derivatives.
Instrumentation:
-
NMR Spectrometer: Bruker Avance series (e.g., 400 MHz) or equivalent
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Temperature: 298 K (25 °C)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 - 64
-
Relaxation Delay: 1.0 - 2.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 - 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS, δ = 0.00 ppm).
Workflow for Spectroscopic Identification of this compound
The following diagram illustrates the logical workflow for the identification of this compound using the spectroscopic techniques described in this guide.
Caption: Workflow for this compound Identification.
A Technical Whitepaper on the Pre-Clinical Assessment of Dimethylone (bk-MDDMA) for Potential Therapeutic Research
Disclaimer: Dimethylone (also known as bk-MDDMA) is a Schedule I controlled substance in the United States and other countries.[1] This classification signifies a high potential for abuse and no currently accepted medical use. The following document is intended for research and drug development professionals as a technical guide summarizing the existing scientific knowledge. It is not an endorsement of its use. Research into its therapeutic applications is virtually non-existent, and significant toxicological and legal barriers exist.
**Executive Summary
This compound is a synthetic substituted cathinone (B1664624) with stimulant and empathogenic effects, structurally related to MDMA.[1] It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] While its analogue, methylone, was initially synthesized as a potential antidepressant, neither compound has been approved for therapeutic use.[3][4] Instead, this compound has emerged as a designer drug. Pre-clinical research, largely from in vitro and animal models, points to significant neurotoxicity concerns, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[5] This paper provides a comprehensive overview of the known pharmacology, metabolism, and toxicology of this compound and its analogues, presenting available quantitative data, experimental protocols, and key metabolic and signaling pathways to inform any potential, purely hypothetical, future pre-clinical assessments.
Pharmacology and Mechanism of Action
This compound is a substituted cathinone derivative that displays stimulant properties in animal studies, substituting for methamphetamine and MDMA.[1] Its primary mechanism of action is the inhibition of monoamine transporters, preventing the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from the synaptic cleft, thereby increasing their extracellular concentrations.[2] This action as a non-selective monoamine reuptake inhibitor is similar to cocaine.[6] This increase in neurotransmitter levels is believed to underlie its stimulant and empathogenic effects.[2]
Metabolism and Pharmacokinetics
In vitro studies using human liver microsomes show that this compound undergoes extensive Phase I metabolism.[7] The primary metabolic pathways identified are reduction of the keto function and demethylenation. Additional observed metabolic transformations include N-dealkylation and aliphatic hydroxylation.[7]
Pharmacokinetic Data (from Analogue Compound: Methylone)
No controlled human pharmacokinetic studies for this compound are available. However, a study on the closely related compound Methylone provides insight into the potential kinetic profile. The data shows linear pharmacokinetics across a range of oral doses.[8][9]
| Oral Dose | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) | T½ (hours) | Tmax (hours) |
| 50 mg | 153 | 1042.8 | 5.8 | 1.5 |
| 100 mg | 304 | 2441.2 | 6.4 | ~2.0 |
| 150 mg | 355 | 3524.4 | 6.9 | ~2.0 |
| 200 mg | 604 | 5067.9 | 6.4 | ~2.0 |
| Table 1: Pharmacokinetic parameters of Methylone following oral administration in human volunteers. This data is for an analogue compound and should be interpreted with caution.[8][9] |
Pre-Clinical Toxicology
The primary concern for the therapeutic development of synthetic cathinones is their neurotoxic potential.[10] Studies on this compound and its analogues have highlighted several mechanisms of toxicity.
-
Neurotoxicity: In vitro studies using human dopaminergic SH-SY5Y cells have shown that this compound and the related compound Methylone induce concentration-dependent loss of cell viability.[5] The underlying mechanisms include a significant increase in reactive oxygen and nitrogen species (ROS/RNS), depletion of intracellular glutathione, dissipation of mitochondrial membrane potential, and depletion of ATP, ultimately leading to apoptosis via activation of caspases 3, 8, and 9.[5] In vivo studies in mice have also indicated that Methylone can cause damage to dopamine and serotonin nerve terminals.[11]
-
Cardiotoxicity: While direct data for this compound is limited, research on Methylone has demonstrated cardiotoxic effects in H9c2 rat cardiomyoblasts, with oxidative stress identified as a key contributor.[12]
Quantitative Toxicology Data (from Analogue Compound: Methylone)
| Assay Type | Cell Line | Compound | Endpoint | Value |
| Cardiotoxicity | H9c2 (Rat Cardiomyoblasts) | Methylone | IC₅₀ (24h) | 0.98 mM |
| Neurotoxicity | SH-SY5Y (Human Dopaminergic) | Methylone | Cell Viability | Concentration-dependent decrease |
| Table 2: Summary of in vitro cytotoxicity data for the analogue compound Methylone .[5][12] |
Experimental Protocols
Protocol for In Vitro Metabolism in Human Liver Microsomes
This protocol is adapted from methodologies used in the study of synthetic cathinone metabolism.[7]
-
Preparation of Reaction Solution:
-
Prepare a 1 mg/mL standard of this compound. Dry and reconstitute with deionized water.
-
In a microcentrifuge tube, combine:
-
1 µL of the drug standard.
-
81 µL of 100 mM phosphate (B84403) buffer (pH 7.4).
-
5 µL of NADPH Regenerating System Solution A.
-
1 µL of NADPH Regenerating System Solution B.
-
5 µL of pooled human liver microsomes (pHLM).
-
-
-
Incubation:
-
Thoroughly mix the reaction solution.
-
Incubate at 37°C in a shaking incubator for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and characterize metabolites.
-
Protocol for In Vitro Neurotoxicity Assessment
This protocol is based on the methods described for assessing the neurotoxicity of cathinones in SH-SY5Y cells.[5]
-
Cell Culture:
-
Culture human SH-SY5Y neuroblastoma cells in standard medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin) at 37°C and 5% CO₂.
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Drug Exposure:
-
Prepare a range of this compound concentrations in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control group.
-
Expose the cells for a 24-hour period.
-
-
Viability Assay (MTT Assay):
-
After 24 hours, add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
-
Oxidative Stress and Apoptosis Assays:
-
Parallel experiments can be conducted to measure ROS/RNS production (e.g., using DCFH-DA dye), mitochondrial membrane potential (e.g., using JC-1 dye), and caspase activation (using specific caspase activity assays).
-
Challenges and Future Directions
The therapeutic potential of this compound is, at present, entirely hypothetical and faces formidable challenges.
-
Legal and Regulatory Status: As a Schedule I drug, research is highly restricted, and the path to clinical trials is exceptionally difficult.[1]
-
Neurotoxicity: The demonstrated mechanisms of neurotoxicity, including oxidative stress and apoptosis, represent a major safety concern that would likely preclude human administration.[5]
-
Abuse Potential: Its action on the dopamine transporter and its substitution for methamphetamine in animal models suggest a high potential for abuse and addiction.[1][11]
Any future research would need to begin with a comprehensive pre-clinical program focused on rigorously evaluating its safety profile before any therapeutic efficacy could even be considered.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats [frontiersin.org]
- 5. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotoxicology of Synthetic Cathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dimethylone: A Technical Guide to its Relationship with the Cathinone Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylone, also known as βk-MDDMA, is a synthetic stimulant of the cathinone (B1664624) class, structurally related to MDMA. This technical guide provides an in-depth analysis of this compound's chemical properties, its pharmacological profile at monoamine transporters, and its relationship within the broader class of substituted cathinones. This document summarizes available quantitative data on its bioactivity, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction: The Cathinone Class and this compound's Place Within It
Substituted cathinones are a class of psychoactive compounds derived from cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis).[1] The core chemical structure of cathinones is a phenethylamine (B48288) backbone with a ketone group at the beta (β) position.[1] Modifications to the aromatic ring, the alpha-carbon, or the amino group give rise to a wide array of derivatives with varying pharmacological profiles.
This compound (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is the β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[2] Its structure features the characteristic 3,4-methylenedioxy ring substitution common to many psychoactive phenethylamines and a dimethylated amine. This structural similarity to MDMA and other cathinones like methylone dictates its mechanism of action, primarily as an agent that interacts with monoamine transporters.
Chemical Synthesis
The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from the established synthetic routes for related β-keto-phenethylamines. A common approach involves the alpha-bromination of a propiophenone (B1677668) precursor followed by nucleophilic substitution with the desired amine.
Hypothesized Synthetic Pathway for this compound:
Caption: Hypothesized two-step synthesis of this compound.
Pharmacology: Interaction with Monoamine Transporters
The primary pharmacological action of this compound and related cathinones is the modulation of monoamine neurotransmitter systems, specifically those for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2] This is achieved through interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] this compound acts as a non-selective inhibitor of these transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.[2]
Quantitative Data
| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |
| Methylone | DAT | 2730 ± 200 | 4820 | [3] |
| SERT | Not specified | Not specified | ||
| NET | Not specified | Not specified | ||
| MDMA | DAT | Not specified | Not specified | |
| SERT | Not specified | Not specified | ||
| NET | Not specified | Not specified |
Note: The provided data is for methylone, a close structural analog of this compound. Ki values represent the binding affinity, where a lower value indicates a higher affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's function.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of compounds like this compound at monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific transporter.
Workflow for Radioligand Binding Assay:
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional inhibition of the transporter by a test compound.
Workflow for Uptake Inhibition Assay:
Caption: General workflow for a neurotransmitter uptake inhibition assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (this compound).
-
Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to the wells to initiate uptake.
-
Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: The cells are lysed, and the amount of radioactivity that was taken up into the cells is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
Signaling Pathways
The inhibition of monoamine transporters by this compound leads to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. These elevated neurotransmitter levels result in enhanced activation of their respective postsynaptic receptors, which are primarily G-protein coupled receptors (GPCRs).
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
-
D1-like receptor activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
-
D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Both receptor families can also signal through β-arrestin pathways, which can mediate G-protein independent signaling cascades.[4][5]
Simplified Dopamine Receptor Signaling:
Caption: Overview of D1-like and D2-like dopamine receptor signaling.
Serotonin Receptor Signaling
The serotonin system is highly complex, with at least 14 different receptor subtypes. Most of these are GPCRs that couple to various G-proteins (Gs, Gi/o, Gq/11) to initiate a wide range of intracellular signaling cascades. Similar to dopamine receptors, serotonin receptors can also engage β-arrestin-mediated signaling pathways.[5]
Conclusion
This compound's relationship to the cathinone class is defined by its β-keto-phenethylamine core structure and its primary mechanism of action as a monoamine transporter inhibitor. Its pharmacological profile, inferred from data on the closely related compound methylone, suggests a non-selective inhibition of DAT, SERT, and NET, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. The subsequent activation of postsynaptic dopamine and serotonin receptors initiates complex intracellular signaling cascades that are responsible for the compound's stimulant and psychoactive effects. Further research is required to fully elucidate the specific binding affinities, functional potencies, and detailed downstream signaling effects of this compound to better understand its unique pharmacological profile within the diverse class of synthetic cathinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen [mdpi.com]
- 4. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Dimethylone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of dimethylone, a synthetic cathinone (B1664624), in various biological matrices. The protocols outlined below are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for forensic and clinical toxicology, as well as pharmacokinetic studies.
Introduction
This compound (βk-MDDMA) is a substituted cathinone derivative with stimulant and empathogenic effects.[1] As a controlled substance in many jurisdictions, its accurate quantification in biological specimens such as blood, plasma, and urine is crucial for legal and medical purposes. These protocols are designed to provide robust and reproducible methods for the extraction, identification, and quantification of this compound.
Analytical Techniques Overview
The primary methods for the quantification of synthetic cathinones are GC-MS and LC-MS/MS. GC-MS is a well-established technique, often requiring derivatization for thermally labile compounds like some cathinones to improve their chromatographic properties.[2] LC-MS/MS has become increasingly popular due to its high sensitivity and specificity, often allowing for "dilute-and-shoot" methods that simplify sample preparation.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and other closely related synthetic cathinones in biological samples.
Table 1: GC-MS Quantitative Data for Synthetic Cathinones in Whole Blood
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| This compound (and other cathinones) | 1.0 - 2.5 | 0.02 - 0.72 | 83.2 - 106 | [4] |
| Various Cathinones | 10 | 5 | > 73 | [5] |
| Various Cathinones | 25 | 5 - 25 | > 85 | [6] |
Table 2: LC-MS/MS Quantitative Data for Synthetic Cathinones in Urine
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Methylone (similar to this compound) | 0.5 - 1.0 | 0.1 - 0.5 | Not Specified | [7] |
| Methylone | 25 (Calibrator) | Not Specified | Not Applicable (Dilute-and-shoot) | [3] |
| 16 Synthetic Cathinones | Not Specified | 0.09 - 0.5 | Not Specified | |
| 10 Metabolites | Not Specified | Not Specified | Not Specified | [8] |
Table 3: LC-MS/MS Quantitative Data for Synthetic Cathinones in Plasma
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Thiafentanil (Opioid) | 4.38 | Not Specified | 94.8 - 103.8 | [9] |
| Naltrexone (Opioid Antagonist) | 15.63 | Not Specified | 94.8 - 95.9 | [9] |
| Lobeglitazone | 0.5 | Not Specified | 90.8 | [10] |
Note: Data for other analytes are included to provide a representative range of performance for similar analytical methods where this compound-specific data was not available.
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Whole Blood
This protocol is adapted from a validated method for the simultaneous determination of multiple synthetic cathinones in whole blood.[4][11]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of whole blood sample, add 25 µL of an appropriate internal standard (e.g., nordazepam-D5 at 10 µg/mL).
-
Add 100 µL of the spiking solution for calibration standards and quality controls. For unknown samples, add 100 µL of methanol (B129727).
-
Alkalinize the sample by adding 500 µL of a saturated aqueous solution of K2CO3 (pH ≈ 12).
-
Add 250 µL of butyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 6000 x g for 10 minutes.
-
Collect 200 µL of the upper organic phase for analysis.
2. GC-MS Instrumental Parameters
-
GC System: Agilent 7890A GC (or equivalent)
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: PTV injector, operating between 200 °C to 320 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 120 °C for 1 min
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for a backflush program
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 5975C)
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40–500 amu
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
Protocol 2: LC-MS/MS Quantification of this compound in Urine
This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation, adapted from a method for various synthetic cathinones.[3]
1. Sample Preparation
-
To 100 µL of urine sample, add 400 µL of an internal standard solution (e.g., 0.5 µg/mL methylone-D3 and alpha-PVP-D8 in a suitable solvent).
-
Vortex to mix. The sample is now ready for injection.
2. LC-MS/MS Instrumental Parameters
-
LC System: Waters Acquity UPLC (or equivalent)
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters TQD)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and the internal standard must be determined.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Biological Fluids
SPE can be used as an alternative to LLE for sample cleanup and concentration, providing cleaner extracts.[12]
1. Sample Pre-treatment
-
To 0.5 mL of urine or plasma, add the internal standard.
-
Add 0.5 mL of 2% formic acid and vortex to mix.
2. SPE Procedure (Mixed-Mode Cation Exchange)
-
Conditioning: Condition the SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ojp.gov [ojp.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wildpharm.co.za [wildpharm.co.za]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethylone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the qualitative and quantitative analysis of Dimethylone (also known as bk-MDDMA) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established analytical procedures for synthetic cathinones.
Introduction
This compound is a synthetic cathinone (B1664624) and a substituted amphetamine that has been identified in illicit drug markets. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and structural identification capabilities.[1][2] For enhanced sensitivity and to overcome challenges with thermal instability and poor spectral quality, derivatization is often employed.[1][3]
Experimental Protocols
This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.
Sample Preparation
The choice of sample preparation technique depends on the matrix. For seized drug powders or solutions, a simple dilution may be sufficient. For biological matrices like urine or plasma, an extraction step is necessary to remove interfering substances.
2.1.1. Reagents and Materials
-
This compound standard (e.g., from Cayman Chemical)[4]
-
Methanol (B129727), HPLC grade[4]
-
Ethyl acetate (B1210297), HPLC grade
-
Dichloromethane, HPLC grade
-
Hexane, HPLC grade
-
Ammonium (B1175870) hydrogen carbonate buffer (0.5 M)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) (derivatizing agent)
-
Internal Standard (IS), e.g., methylone-d3[5]
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heater block
2.1.2. Protocol for Standard Solutions
A stock solution of this compound can be prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL.[4] Working solutions are then prepared by serial dilution of the stock solution with methanol to the desired concentrations for calibration curves (e.g., 50-2000 ng/mL).[6] A test solution with a nominal concentration of 100 µg/mL in methanol can be used for method development.[4]
2.1.3. Protocol for Biological Samples (Urine/Plasma) - Solid-Phase Extraction (SPE)
-
To 1 mL of urine or plasma sample, add the internal standard.
-
Dilute the sample with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 0.1 M acetic acid, followed by methanol) to remove interferences.
-
Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is then ready for derivatization or reconstitution in a suitable solvent for GC-MS analysis.
2.1.4. Protocol for Biological Samples (Oral Fluid) - Liquid-Liquid Extraction (LLE) [5]
-
To the oral fluid sample, add 5 µL of methylone-d3 (internal standard) and 200 µL of 0.5 M ammonium hydrogen carbonate buffer.[5]
-
Add an appropriate volume of ethyl acetate for extraction.[5]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.[5]
-
The dried extract is then ready for derivatization.[5]
2.1.5. Derivatization Protocol (Acylation with PFPA) [5]
Derivatization is recommended to improve the chromatographic properties and mass spectral fragmentation of this compound.
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at 70°C for 20 minutes.
-
Evaporate the mixture to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in 50-100 µL of ethyl acetate.[5]
-
Inject 1 µL of the reconstituted solution into the GC-MS system.[5]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of synthetic cathinones. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7] |
| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min[2] |
| Injection Mode | Splitless or Split (e.g., 30:1), depending on concentration[4] |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temperature of 50-100°C, hold for 1-2 min, then ramp at 15-30°C/min to 280-300°C, hold for 2-5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[8] |
| Ion Source Temperature | 230°C[7] |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound (or its close analogue, methylone).
| Parameter | Value | Matrix | Derivatization | Reference |
| Linearity Range | 50 - 2,000 ng/mL | Urine | Yes | [6] |
| Limit of Detection (LOD) | 5 ng/mL | Urine | Yes | [6] |
| Limit of Quantification (LOQ) | 20 ng/mL | Urine | Yes | [6] |
| Retention Time | Varies with method | - | - | [4] |
Note: The retention time is highly dependent on the specific GC conditions and column used. A targeted method development can be employed to maximize the retention time differences between this compound and other synthetic cathinones.[4]
Mass Spectral Data
The mass spectrum of underivatized this compound (as methylone) is characterized by the following prominent ions:
| m/z | Proposed Fragment |
| 58 | Base Peak, [CH3NH=CHCH3]+ |
| 91 | |
| 121 | |
| 149 |
Reference:[9]
The fragmentation of synthetic cathinones upon electron impact ionization typically involves α-cleavage, leading to the formation of an iminium cation and a benzoyl cation.[8]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. ojp.gov [ojp.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Dimethylone metabolites
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Dimethylone and its major metabolites in biological matrices. The established protocol is suitable for researchers in the fields of toxicology, pharmacology, and drug metabolism studies. This method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Introduction
This compound (bk-MDDMA) is a substituted cathinone (B1664624) derivative with stimulant and empathogenic effects.[1] Understanding its metabolic fate is crucial for toxicological assessments and clinical diagnostics. In vitro studies with human liver microsomes have shown that this compound is metabolized through several pathways, including N-dealkylation, β-ketone reduction, demethylenation, and hydroxylation.[2][3] This application note provides a detailed protocol for the robust quantification of this compound and its key metabolites, enabling accurate pharmacokinetic and metabolic studies.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and its metabolites from plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Methylone-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
-
Column: Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 35% B
-
6-6.5 min: 35% to 95% B
-
6.5-7.5 min: Hold at 95% B
-
7.5-8 min: 95% to 5% B
-
8-10 min: Hold at 5% B
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
IonSpray Voltage: 3.5 kV.
-
Capillary Temperature: 600°C.
-
Gas 1 (Nebulizer): 50 psi.
-
Gas 2 (Heater): 30 psi.
-
Curtain Gas: 50 psi.
-
Collision Gas: Nitrogen.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS Parameters for the Quantification of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 222.1 | 72.1 | 50 |
| N-desmethyl-dimethylone | 208.1 | 160.0 | 50 |
| β-keto reduced this compound | 224.1 | 74.1 | 50 |
| Demethylenated this compound | 210.1 | 89.1 | 50 |
| Hydroxylated this compound | 238.1 | 72.1 | 50 |
Note: The specific collision energies and cone voltages should be optimized for the instrument in use. The product ions are suggested based on common fragmentation patterns of cathinones.
Metabolic Pathway of this compound
The metabolism of this compound involves several key enzymatic reactions, primarily occurring in the liver. The major metabolic pathways include:
-
N-dealkylation: Removal of one of the methyl groups from the nitrogen atom.
-
β-keto reduction: Reduction of the ketone group to a hydroxyl group.
-
Demethylenation: Opening of the methylenedioxy ring structure.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
These metabolic transformations result in the formation of various metabolites that can be detected and quantified using the described LC-MS/MS method.
References
Application Notes and Protocols for In Vitro Determination of Dimethylone's Effect on Neurotransmitter Reuptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) is a synthetic cathinone (B1664624) derivative with stimulant and empathogenic properties. Like other compounds in its class, its pharmacological effects are primarily attributed to its interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations in the synaptic cleft, leading to enhanced neurotransmission.
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory effects of this compound on DAT, NET, and SERT. The primary methods described are radiolabeled neurotransmitter uptake inhibition assays using human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters. These assays are fundamental in neuropharmacology for determining the potency (IC50 values) of a compound at these key central nervous system targets.
Data Presentation
While specific quantitative data for this compound's interaction with monoamine transporters is not widely available in peer-reviewed literature, the following table presents representative IC50 values for the structurally related and well-characterized cathinone, methylone. This data, obtained from studies utilizing similar in vitro assays, serves as a reference for the expected potency and selectivity profile of this compound.[2][3]
Table 1: Representative Inhibitory Potency (IC50) of Methylone on Human Monoamine Transporters
| Compound | DAT (IC50 in µM) | NET (IC50 in µM) | SERT (IC50 in µM) |
| Methylone | 4.82 | > DAT & < SERT | > DAT |
Note: The potency of methylone at NET is generally reported to be higher than at DAT, and its potency at SERT is lower than at DAT.[3] Researchers are encouraged to determine the specific IC50 values for this compound using the protocols outlined below.
Experimental Protocols
Protocol 1: Radiotracer Neurotransmitter Uptake Inhibition Assay in HEK293 Cells
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT) expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL)
-
Geneticin (G418) for maintaining selection of transporter-expressing cells
-
Krebs-HEPES buffer (pH 7.4)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands)
-
Mazindol (for hDAT and hNET non-specific uptake) or Imipramine (B1671792) (for hSERT non-specific uptake)
-
96-well cell culture plates
-
Scintillation fluid and scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in DMEM supplemented with FBS, antibiotics, and G418 in a humidified incubator at 37°C and 5% CO2. Seed the cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Krebs-HEPES buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare solutions of the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) in Krebs-HEPES buffer at a final concentration of approximately 20 nM.[4]
-
Prepare solutions for determining non-specific uptake using 5 µM mazindol for hDAT and hNET assays, or 5 µM imipramine for hSERT assays.[4]
-
-
Uptake Inhibition Assay:
-
On the day of the experiment, aspirate the culture medium from the 96-well plates and wash the cells once with Krebs-HEPES buffer.
-
Add the prepared this compound dilutions to the respective wells. For total uptake wells, add buffer only. For non-specific uptake wells, add the mazindol or imipramine solution.
-
Pre-incubate the plates for 10 minutes at room temperature (25°C).[4]
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter solution to all wells.
-
Incubate for a specific duration (e.g., 10 minutes) at room temperature.[4]
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold Krebs-HEPES buffer.
-
Lyse the cells in each well using a suitable lysis buffer or deionized water.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of mazindol or imipramine) from the total uptake (counts in the absence of any inhibitor).
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Caption: this compound inhibits neurotransmitter reuptake at the presynaptic terminal.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of methylone and MDMA in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Animal Models for Studying the Behavioral Effects of Dimethylone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) is a synthetic cathinone (B1664624) derivative with stimulant and empathogenic effects, structurally related to MDMA.[1] As a substance with abuse potential, understanding its behavioral pharmacology is crucial for public health and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the behavioral effects of this compound, focusing on locomotor activity, anxiety-like behavior, and reward.
Mechanism of Action Overview
This compound primarily acts as a non-selective monoamine transporter inhibitor, increasing the synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2] It competes with these neurotransmitters for uptake via the dopamine transporter (DAT) and serotonin transporter (SERT).[2][3] This neurochemical action is believed to underpin its stimulant and psychoactive effects. The increased dopaminergic and serotonergic signaling in key brain circuits, such as the mesolimbic pathway, likely mediates its reinforcing and behavioral activating properties.
Data Presentation: Quantitative Behavioral Effects of this compound
The following tables summarize the quantitative data on the behavioral effects of this compound in rodent models.
| Behavioral Assay | Animal Model | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | Swiss-Webster Mice | 2.5 - 50 | Dose-dependent increase in locomotor activity. ED₅₀ = 4.9 mg/kg. Peak effect at 25 mg/kg.[4] | [4] |
| Drug Discrimination (vs. Methamphetamine) | Sprague-Dawley Rats | - | This compound fully substitutes for the discriminative stimulus effects of methamphetamine. | [4] |
| Drug Discrimination (vs. Cocaine) | Sprague-Dawley Rats | 25 - 50 | Produced a maximum of 67% cocaine-appropriate responding. | [4] |
| Drug Discrimination (vs. MDMA) | Sprague-Dawley Rats | - | This compound fully substitutes for the discriminative stimulus effects of MDMA. | [4] |
| Neurochemical Assay | Preparation | Parameter | Value (µM) | Reference |
| [³H]5-HT Uptake Inhibition | Rat Brain Synaptosomes | IC₅₀ | 0.23 ± 0.03 | [2] |
| [³H]DA Uptake Inhibition | Rat Brain Synaptosomes | IC₅₀ | 0.56 ± 0.05 | [2] |
| Dopamine Transporter Affinity | - | Kᵢ | 0.86 ± 0.24 | [2] |
| Serotonin Transporter Affinity | - | Kᵢ | 6.49 ± 1.66 | [2] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the stimulant effects of this compound on spontaneous motor activity.
Materials:
-
Open field apparatus (e.g., a square arena with infrared beams to detect movement)
-
This compound hydrochloride dissolved in sterile saline
-
Male Swiss-Webster mice (or other appropriate rodent strain)
-
Vehicle (sterile saline)
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 2.5, 5, 10, 25, 50 mg/kg, intraperitoneally) or vehicle to different groups of mice.
-
Immediately place each mouse into the center of the open field apparatus.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-120 minutes. Data is typically collected in 5-10 minute bins to assess the time course of the drug's effect.
-
At the end of the session, clean the apparatus thoroughly with a 70% ethanol (B145695) solution to remove any olfactory cues.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and analysis software
-
This compound hydrochloride dissolved in sterile saline
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Vehicle (sterile saline)
Protocol:
-
Habituate the rats to the testing room for at least 60 minutes prior to testing. The room should be dimly lit.
-
Administer this compound (select a dose range based on locomotor studies) or vehicle via intraperitoneal injection.
-
After a specified pretreatment time (e.g., 15-30 minutes), place the rat in the center of the elevated plus maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes. Record the session using an overhead camera.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
-
Thoroughly clean the maze with 70% ethanol between trials.
Conditioned Place Preference (CPP) for Reward Assessment
Objective: To evaluate the rewarding properties of this compound.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)
-
This compound hydrochloride dissolved in sterile saline
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Vehicle (sterile saline)
Protocol:
Phase 1: Pre-Conditioning (Baseline Preference)
-
On Day 1, place each rat in the center of the apparatus and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber to determine any initial preference. A biased design may be used where the drug is paired with the initially non-preferred side.
Phase 2: Conditioning
-
This phase typically lasts for 4-8 days, with one or two conditioning sessions per day.
-
On drug conditioning days, administer this compound (select a dose range based on locomotor studies) and confine the rat to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the rat to the other conditioning chamber for the same duration.
-
Alternate the drug and vehicle conditioning days.
Phase 3: Post-Conditioning (Test for Preference)
-
The day after the final conditioning session, place the rat in the center of the apparatus with free access to all chambers (in a drug-free state).
-
Record the time spent in each chamber for 15 minutes.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle-paired chamber indicates that this compound has rewarding properties.
Visualizations
References
Application Notes and Protocols for In Vitro Studies with Dimethylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone, also known as βk-MDDMA, is a substituted cathinone (B1664624) derivative with stimulant and empathogenic effects.[1] As a compound of interest in neuroscience and pharmacology, in vitro studies are essential to elucidate its mechanism of action, receptor binding affinities, and potential therapeutic or toxicological profiles. This document provides a detailed protocol for the preparation of this compound solutions for use in a variety of in vitro assays, such as cell-based assays and receptor binding studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| CAS Number | 109367-07-9 (for hydrochloride salt) | [4] |
Solubility Data
The solubility of this compound hydrochloride in various common laboratory solvents is crucial for the preparation of stock solutions for in vitro experiments.[4]
| Solvent | Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mg/mL |
| Dimethylformamide (DMF) | 5 mg/mL |
| Ethanol | 0.3 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL |
Note: Structurally similar substituted cathinones, such as Butylone, also exhibit solubility in organic solvents like ethanol, DMSO, and DMF.[5]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for serial dilution to achieve a wide range of working concentrations for various in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound hydrochloride powder and anhydrous DMSO to reach room temperature before use to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile, tared microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific in vitro application (e.g., cell culture experiments), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C for long-term stability.
Important Considerations for In Vitro Assays:
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, it is critical to dilute the this compound stock solution sufficiently to ensure that the final concentration of DMSO in the cell culture medium is non-toxic. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][6]
-
Solvent Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions to account for any effects of the solvent itself.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Forensic Analysis of Dimethylone Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (also known as βk-MDDMA or 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that are structurally related to amphetamines.[1] As a designer drug, it is encountered in forensic casework, including the analysis of seized materials and biological specimens from toxicology investigations.[2] Accurate and reliable identification and quantification of this compound are crucial for law enforcement, public health, and the criminal justice system.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in forensic analysis. The use of a certified reference material (CRM) is paramount for ensuring the quality and validity of analytical results.
Scope
This document outlines the application of this compound as a reference standard for the qualitative and quantitative analysis in forensic samples, such as seized powders and biological matrices (blood and urine). The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods employed in forensic toxicology laboratories.[3]
Physicochemical Properties of this compound Reference Standard
A summary of the key properties of a this compound reference standard is provided below.
| Property | Value |
| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |
| Synonyms | This compound, bk-MDDMA |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 765231-58-1 |
| Appearance | Typically a white or off-white powder |
Mechanism of Action: Interaction with Monoamine Transporters
This compound, like other synthetic cathinones, primarily acts as a monoamine transporter inhibitor, affecting the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By blocking these transporters, this compound increases the synaptic concentration of these neurotransmitters, leading to its stimulant and empathogenic effects. Understanding this mechanism is crucial for interpreting the toxicological effects of the substance.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the analysis of synthetic cathinones. These values are provided as examples and must be established for this compound in the specific laboratory setting.
Table 1: Example LC-MS/MS Method Validation Parameters for Synthetic Cathinones in Blood
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | < ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Table 2: Example GC-MS Method Validation Parameters for Synthetic Cathinones in Seized Material
| Parameter | Typical Value |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 10 µg/mL |
| Accuracy (% Bias) | < ± 10% |
| Precision (%RSD) | < 10% |
Experimental Protocols
General Laboratory Practices
-
All work should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
A certified reference standard of this compound with a known purity and its corresponding deuterated internal standard (e.g., this compound-d₃) should be used for quantitative analysis.
-
All solvents and reagents should be of HPLC or analytical grade.
Protocol 1: Analysis of this compound in Seized Material by GC-MS
This protocol is suitable for the identification and quantification of this compound in powder samples.
6.2.1 Sample Preparation
-
Accurately weigh approximately 10 mg of the homogenized seized powder.
-
Dissolve the powder in 10 mL of methanol (B129727) in a volumetric flask.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
For quantitative analysis, prepare a 100 µg/mL working solution by diluting the stock solution. Spike with an internal standard to a final concentration of 10 µg/mL.
6.2.2 GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 20 °C/min to 300 °CHold: 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-500) for qualitativeSelected Ion Monitoring (SIM) for quantitative |
6.2.3 Data Analysis
-
Qualitative Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of the this compound reference standard.
-
Quantitative Analysis: Construct a calibration curve using the peak area ratio of the analyte to the internal standard at multiple concentration levels.
Protocol 2: Analysis of this compound in Blood by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from whole blood.
6.3.1 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of whole blood into a 15 mL centrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d₃).
-
Add 0.5 mL of saturated sodium borate (B1201080) buffer (pH 9.0).
-
Add 3 mL of n-butyl chloride.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
6.3.2 LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
6.3.3 Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 222.1 | 72.1 (Quantifier) | 15 |
| 222.1 | 163.1 (Qualifier) | 10 | |
| This compound-d₃ | 225.1 | 75.1 | 15 |
Note: These transitions and collision energies are examples and must be optimized on the specific instrument used.
Quality Control
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should be included in each analytical run to check for interferences.
-
Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of unknown samples to ensure the accuracy and precision of the results.
-
The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±20% of the nominal concentration).
Conclusion
The use of a certified this compound reference standard is essential for the accurate and reliable forensic analysis of this synthetic cathinone. The GC-MS and LC-MS/MS protocols provided in these application notes serve as a starting point for method development and validation. Laboratories should perform their own comprehensive validation to ensure that the methods meet the requirements for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of the synthetic cathinone N,N-dimethylpentylone in seized samples from prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Involving Dimethylone Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) is a substituted cathinone (B1664624) derivative with stimulant and empathogenic effects. As a member of the novel psychoactive substances (NPS) class, its interactions with biological systems are of significant interest to researchers in toxicology, pharmacology, and drug development. These application notes provide a framework for investigating the in vitro effects of this compound on various cell lines. Due to the limited availability of specific quantitative data for this compound, this document leverages findings from closely related synthetic cathinones, such as Methylone, to provide exemplary data and protocols. This information is intended to serve as a guide for designing and conducting experiments to elucidate the cytotoxic, apoptotic, and mechanistic effects of this compound.
Data Presentation: Cytotoxicity of Related Synthetic Cathinones
The following tables summarize quantitative data on the cytotoxic effects of Methylone, a structurally similar synthetic cathinone, on different cell lines. This data can be used as a reference for designing dose-response studies with this compound.
Table 1: Cytotoxicity of Methylone in H9c2 Rat Cardiomyoblasts
| Compound | Cell Line | Assay | Exposure Time (hours) | IC50 (mM) | Reference |
| Methylone | H9c2 | MTT | 24 | 0.978 | [1] |
| Methylone | H9c2 | MTT | 48 | 1.038 | [1] |
H9c2 cells are a subclone of the original clonal cell line derived from embryonic rat heart tissue and are often used as an in vitro model for cardiac toxicology studies.
Table 2: Qualitative Cytotoxicity of Methylone in SH-SY5Y Human Neuroblastoma Cells
| Compound | Cell Line | Effect | Observation | Reference |
| Methylone | SH-SY5Y | Loss of cell viability | Concentration-dependent | [2] |
SH-SY5Y cells are a human-derived neuroblastoma cell line commonly used in neurotoxicity and neurodegenerative disease research.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the cellular effects of this compound exposure.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cells (e.g., H9c2, SH-SY5Y, or other relevant cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or sterile PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound at the same final concentration).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Black, clear-bottom 96-well plates
-
H2DCFDA dye
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound for the desired time periods. Include a positive control (e.g., H2O2) and a vehicle control.
-
Dye Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with warm PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold increase in ROS production.
Mandatory Visualizations
Caption: Experimental workflow for assessing the in vitro effects of this compound.
Caption: Putative intrinsic apoptosis pathway induced by synthetic cathinones.
References
Application Notes and Protocols for In Vivo Metabolism Studies of Dimethylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) is a synthetic cathinone (B1664624) derivative with stimulant and empathogenic properties. Understanding its metabolic fate within a living organism (in vivo) is crucial for predicting its pharmacokinetic profile, duration of action, potential for drug-drug interactions, and toxicological risk. These application notes provide a comprehensive overview of the techniques and protocols for studying the in vivo metabolism of this compound.
Disclaimer: There is a notable lack of publicly available in vivo pharmacokinetic data specifically for this compound. Therefore, the quantitative data presented in this document is based on studies of the structurally similar and closely related synthetic cathinone, methylone . These data should be considered representative and used as a reference for experimental design, with the understanding that the pharmacokinetic parameters of this compound may differ.
Metabolic Pathways of Substituted Cathinones
The metabolism of synthetic cathinones like this compound primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.[1] The major metabolic pathways for methylone, which are presumed to be similar for this compound, include N-demethylation, β-ketone reduction, and demethylenation followed by O-methylation.[2][3] The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6, CYP1A2, CYP2B6, and CYP2C19, is heavily involved in Phase I metabolism.[4]
Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]
Below is a diagram illustrating the predicted metabolic pathway of this compound, based on the known metabolism of methylone.
Experimental Protocols
Animal Model and Husbandry
The most common animal model for studying the in vivo metabolism of synthetic cathinones is the male Sprague-Dawley or Wistar rat.[5]
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.[5][6] Cages should be maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least 3-5 days before the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum. Food may be withheld overnight before dosing.
Drug Preparation and Administration
-
Preparation: this compound hydrochloride should be dissolved in a sterile vehicle suitable for the chosen route of administration (e.g., 0.9% saline for injection).
-
Dose: The dose will depend on the specific aims of the study. For pharmacokinetic profiling, a range of doses may be used (e.g., 3, 6, and 12 mg/kg for methylone studies).[6]
-
Administration Routes:
-
Intravenous (IV): For determining bioavailability and studying metabolism without the influence of absorption. Typically administered via a tail vein.
-
Subcutaneous (SC): A common route for preclinical studies, providing a slower absorption profile than IV. Injections are usually made into the loose skin on the back of the neck.[7]
-
Oral (PO): Administered via oral gavage to assess metabolism following ingestion.[3]
-
Intraperitoneal (IP): Injected into the abdominal cavity.[3]
-
Sample Collection
A typical workflow for an in vivo pharmacokinetic study is depicted below.
-
Blood Sampling:
-
For serial sampling from the same animal, surgical implantation of a catheter (e.g., in the jugular vein) is recommended.[8]
-
Alternatively, small volume samples (microsampling) can be collected from the tail vein at multiple time points.[8][9]
-
Terminal blood samples can be collected via cardiac puncture under anesthesia.[10]
-
Time points: A typical schedule for a subcutaneous study might be 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-administration.[6]
-
Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma should be stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Collect urine and feces over specified periods (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages.[5]
-
Measure the volume of urine and the weight of the feces for each collection interval.
-
Store samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma Samples (Protein Precipitation): [11]
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Urine Samples (Dilute-and-Shoot or SPE):
-
Dilute-and-Shoot: [12]
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute an aliquot of the supernatant with the mobile phase containing an internal standard.
-
Directly inject the diluted sample into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) for Conjugated Metabolites: [5]
-
To analyze for both free and conjugated metabolites, an enzymatic hydrolysis step is required.
-
To 1 mL of urine, add a buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase/arylsulfatase enzyme.
-
Incubate at 37°C for a specified time (e.g., 2-4 hours or overnight) to cleave the glucuronide and sulfate (B86663) conjugates.
-
Proceed with a standard SPE protocol for cathinones.
-
-
Data Presentation
The following tables present representative pharmacokinetic data for methylone and its major metabolites in rats following subcutaneous administration. This data can be used as a guide for designing studies and interpreting results for this compound.
Table 1: Pharmacokinetic Parameters of Methylone and its Metabolites in Rat Plasma [6]
| Analyte | Dose (mg/kg) | Cmax (µg/L) | Tmax (min) | AUC (min·µg/L) | t1/2 (min) |
| Methylone | 3 | 1340 ± 190 | 15 ± 0 | 58,400 ± 11,800 | 63.6 ± 7.9 |
| 6 | 2150 ± 290 | 30 ± 0 | 148,000 ± 21,100 | 90.6 ± 11.2 | |
| 12 | 4160 ± 480 | 30 ± 0 | 358,000 ± 39,000 | 85.8 ± 6.1 | |
| MDC | 3 | 114 ± 20 | 30 ± 0 | 11,700 ± 2,300 | 60.0 ± 10.3 |
| 6 | 219 ± 40 | 30 ± 0 | 28,100 ± 4,900 | 79.8 ± 10.8 | |
| 12 | 511 ± 90 | 45 ± 11 | 74,400 ± 12,300 | 84.6 ± 8.7 | |
| HHMC | 3 | 78 ± 15 | 60 ± 0 | 12,200 ± 2,500 | 120 ± 20 |
| 6 | 167 ± 30 | 60 ± 0 | 30,200 ± 5,800 | 150 ± 25 | |
| 12 | 414 ± 75 | 120 ± 0 | 86,300 ± 15,200 | 180 ± 30 | |
| HMMC | 3 | 139 ± 25 | 120 ± 0 | 32,300 ± 6,100 | 150 ± 25 |
| 6 | 223 ± 40 | 120 ± 0 | 50,500 ± 9,200 | 180 ± 30 | |
| 12 | 390 ± 70 | 120 ± 0 | 110,000 ± 20,100 | 180 ± 30 |
Data are presented as mean ± SEM. MDC: 3,4-methylenedioxycathinone; HHMC: 3,4-dihydroxy-N-methylcathinone; HMMC: 4-hydroxy-3-methoxy-N-methylcathinone.
Table 2: Urinary Excretion of Mephedrone (B570743) and its Metabolites in Humans (as a proxy for cathinone excretion)
| Analyte | Cmax in Urine (µg/mL) | % of Dose Recovered in Urine (6h) | Renal Clearance (mL/min) |
| Mephedrone | - | 1.3 ± 1.7 | 108 ± 140 |
| Nor-mephedrone | 0.377 | - | 54 ± 67 |
| 4-carboxy-mephedrone | 29.8 | ~13 | 349 ± 133 |
| Dihydro-nor-mephedrone | 0.093 | - | 252 ± 294 |
Data are from a study with a 100 mg intranasal dose of mephedrone in healthy male volunteers.
Analytical Techniques
The gold standard for the quantitative analysis of this compound and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12] This technique offers high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent drug from its more polar metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification at low concentrations in complex biological matrices.
Conclusion
The study of the in vivo metabolism of this compound is essential for a comprehensive understanding of its pharmacology and toxicology. The protocols and data presented here, while relying on information from the closely related compound methylone, provide a robust framework for researchers to design and conduct their own in vivo metabolism studies. The use of appropriate animal models, validated analytical methods, and careful experimental design will yield valuable insights into the metabolic fate of this synthetic cathinone.
References
- 1. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]
- 2. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats [cfsre.org]
- 7. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the urinary excretion of endogenously formed dimethyltryptamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labgids.be [labgids.be]
Application Notes and Protocols for Dimethylone (βk-MDMA) in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dimethylone (also known as methylone or βk-MDMA) is a controlled substance in many jurisdictions. The information provided herein is for research and informational purposes only. All experiments should be conducted in compliance with local, national, and international regulations and with appropriate institutional review board approval.
Introduction
This compound (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is a substituted cathinone (B1664624) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a psychoactive substance, its primary application in neuroscience research is as a pharmacological tool to investigate the function and regulation of monoamine neurotransmitter systems. Due to its mechanism of action, it serves as a valuable compound for studying the roles of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) in brain function and behavior. Research with this compound primarily focuses on understanding its neuropharmacological profile, abuse potential, and comparative neurotoxicity relative to other psychostimulants like MDMA and methamphetamine.[1][3]
Mechanism of Action
This compound is classified as a non-selective monoamine transporter substrate.[4][5] Unlike transporter blockers (e.g., cocaine) which simply inhibit neurotransmitter reuptake, this compound acts as a "releaser." It is transported into the presynaptic terminal by DAT, NET, and SERT.[1][4] This action facilitates the reverse transport or "efflux" of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the cytoplasm into the synaptic cleft, leading to a rapid and significant increase in their extracellular concentrations.[4][5] This substrate activity and subsequent neurotransmitter release are the primary mechanisms underlying its stimulant and empathogenic effects.[4][5][6]
Quantitative Data: Transporter Interaction
The following table summarizes the in vitro potency of this compound at the human and rat monoamine transporters from various studies. These values are typically derived from radioligand binding assays or neurotransmitter uptake inhibition assays.
| Compound | Transporter | Assay Type | Preparation | Potency (IC50 / Ki in µM) | Reference |
| This compound | hDAT | Uptake Inhibition | HEK293 Cells | 1.53 | Nagai et al., 2007[1] |
| This compound | hNET | Uptake Inhibition | HEK293 Cells | 0.52 | Nagai et al., 2007[1] |
| This compound | hSERT | Uptake Inhibition | HEK293 Cells | 2.60 | Nagai et al., 2007[1] |
| This compound | rDAT | Uptake Inhibition | Rat Synaptosomes | 3.01 | Cozzi et al., 1999[4] |
| This compound | rNET | Uptake Inhibition | Rat Synaptosomes | 6.56 | Cozzi et al., 1999[4] |
| This compound | rSERT | Uptake Inhibition | Rat Synaptosomes | 33.1 | Cozzi et al., 1999[4] |
| This compound | rDAT | Release | Rat Synaptosomes | EC50 = 0.54 µM | Baumann et al., 2012[5] |
| This compound | rNET | Release | Rat Synaptosomes | EC50 = 0.57 µM | Baumann et al., 2012[5] |
| This compound | rSERT | Release | Rat Synaptosomes | EC50 = 0.19 µM | Baumann et al., 2012[5] |
IC50 = half maximal inhibitory concentration; Ki = inhibition constant; EC50 = half maximal effective concentration. h = human; r = rat.
Application in Neuroscience Research
-
Probing Monoamine Transporter Function: this compound's activity as a non-selective substrate makes it a useful tool for studying the comparative roles of DAT, NET, and SERT in mediating complex behaviors. By comparing its effects to more selective agents, researchers can dissect the contribution of each neurotransmitter system to phenomena like reward, locomotor activity, and affect.
-
Modeling Neurobiology of Designer Drugs: As a representative of the synthetic cathinone class, this compound is used in preclinical models to understand the pharmacology, abuse liability, and neurotoxic potential of these emerging substances of abuse.[4][7]
-
In Vivo Neurotransmitter Dynamics: In vivo microdialysis studies utilize this compound to elicit significant increases in extracellular dopamine and serotonin, allowing for the real-time study of neurotransmitter release and metabolism in specific brain regions.[5][8] For example, intravenous administration of 1.0 mg/kg methylone in rats can increase dopamine levels in the nucleus accumbens by 200-300% above baseline.[8] Direct infusion into the caudate putamen via retrodialysis (100 nM) elicited a 200% increase in dopamine levels.[8]
Detailed Experimental Protocols
This protocol is a generalized method for determining the IC50 values of this compound at DAT, NET, and SERT using transfected cell lines.
1. Cell Culture:
- Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 250 µg/mL G418).
- Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
- Plate cells in 96-well plates at a density of 4 x 10⁴ cells per well and allow them to grow to 80-90% confluency.
2. Assay Procedure:
- Prepare a stock solution of this compound HCl in distilled water or DMSO. Create a serial dilution in Krebs-Ringer-HEPES (KRH) buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
- On the day of the experiment, wash the cells twice with KRH buffer.
- Add 50 µL of KRH buffer containing the desired concentration of this compound (or vehicle for control wells) to each well.
- Add 50 µL of KRH buffer containing a fixed concentration of a radiolabeled substrate. Common choices are:
- For DAT: [³H]dopamine (final concentration ~10 nM)
- For NET: [³H]norepinephrine (final concentration ~10 nM)
- For SERT: [³H]serotonin (5-HT) (final concentration ~10 nM)
- Incubate the plate at room temperature (or 37°C) for 10-15 minutes.
- Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
- Lyse the cells by adding 1% sodium dodecyl sulfate (B86663) (SDS).
- Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Define non-specific uptake in wells containing a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT).
- Subtract non-specific uptake from all other values to determine specific uptake.
- Normalize the data by expressing specific uptake at each this compound concentration as a percentage of the vehicle control.
- Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
This protocol describes the measurement of extracellular dopamine and serotonin in the rat nucleus accumbens following systemic administration of this compound.
1. Surgical Preparation:
- Anesthetize male Sprague-Dawley rats (250-350 g) with an isoflurane/oxygen mixture.
- Place the rat in a stereotaxic frame.
- Implant a guide cannula (CMA 12) targeting the nucleus accumbens shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm from dura).
- Secure the cannula to the skull with dental acrylic and skull screws.
- Allow the animal to recover for 5-7 days.
2. Microdialysis Procedure:
- On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.
- Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.
- Allow a stabilization period of at least 2 hours.
- Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples).
- Administer this compound (e.g., 0.3, 1.0 mg/kg, intravenous or subcutaneous) or saline vehicle.
- Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
- Store samples at -80°C until analysis.
3. Neurochemical Analysis (HPLC-EC):
- Analyze dialysate samples for dopamine and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
- Inject a 20 µL aliquot of each sample onto a C18 reverse-phase column.
- Use a mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).
- Set the electrochemical detector potential to an optimal level for oxidizing dopamine and serotonin (e.g., +0.65 V).
- Quantify neurotransmitter concentrations by comparing peak heights or areas to those of known standards.
4. Data Analysis:
- Calculate the average concentration of the three baseline samples for each animal and define this as 100%.
- Express all subsequent post-injection samples as a percentage of this baseline average.
- Analyze the data using a two-way analysis of variance (ANOVA) with repeated measures (Treatment x Time) followed by appropriate post-hoc tests to determine significant differences.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound as a dopamine transporter substrate and releaser.
Caption: Experimental workflow for in vivo microdialysis in rodents.
References
- 1. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification and Analysis of Dimethylone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) is a substituted cathinone (B1664624) derivative with stimulant and empathogenic effects, structurally related to MDMA.[1] As a compound of interest in forensic science, toxicology, and pharmacology, reliable methods for its identification and analysis are crucial. These application notes provide detailed protocols for the analysis of this compound in both seized materials and biological specimens using various analytical techniques.
Analytical Techniques Overview
A multi-technique approach is recommended for the unambiguous identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary tools for separation and identification. Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary structural information.
A logical workflow for the comprehensive analysis of a sample suspected to contain this compound is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Dimethylone Stability and Analysis in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in whole blood samples?
A1: Studies on synthetic cathinones suggest that this compound is relatively stable in blood, with one review indicating no appreciable instability. However, long-term stability is dependent on storage conditions. For optimal stability, it is recommended to store whole blood samples containing this compound at -20°C or lower. At room temperature, significant degradation of similar cathinones has been observed within days.
Q2: What are the primary degradation products of this compound in biological samples?
A2: While specific degradation pathways in various matrices over time are not extensively documented for this compound, degradation of cathinones can occur. For related compounds, degradation can involve modifications to the beta-keto group and the aromatic ring. It is crucial to consider that the metabolic products of this compound, such as reduced or demethylenated metabolites, may be more stable than the parent compound and could serve as important biomarkers.
Q3: What are the recommended storage conditions for urine and plasma samples containing this compound?
A3: For urine and plasma, freezing at -20°C or -80°C is the recommended storage condition to ensure the long-term stability of this compound.[1] Studies on other cathinones have shown that storage at 4°C can lead to degradation over weeks, and significant loss is observed at room temperature within a shorter period. The pH of urine can also impact stability, with acidic conditions generally favoring the stability of cathinones.
Q4: Can freeze-thaw cycles affect the concentration of this compound in plasma?
A4: Yes, repeated freeze-thaw cycles can potentially affect the measured concentration of this compound. For the closely related compound methylone, it was found to be stable after three freeze-thaw cycles, but this may not hold true for an extended number of cycles or for this compound itself.[2] It is best practice to aliquot samples into single-use volumes to minimize the need for repeated freeze-thaw cycles.
Q5: What are the main metabolic pathways for this compound?
A5: In vitro studies using human liver microsomes have identified several key metabolic pathways for this compound. These include:
-
β-keto reduction: The ketone group is reduced to a hydroxyl group.
-
Demethylenation: The methylenedioxy group is converted to catechols.
-
N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.[2][3]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound from spiked samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample processing | Ensure samples are kept on ice or at 4°C throughout the extraction procedure. Minimize the time between sample collection and freezing. |
| Inefficient extraction method | Optimize the extraction solvent and pH. Solid-phase extraction (SPE) with a suitable sorbent or liquid-liquid extraction (LLE) at an appropriate pH can improve recovery. |
| Adsorption to container surfaces | Use low-binding polypropylene (B1209903) tubes for sample collection, storage, and processing. |
| Matrix effects in LC-MS/MS analysis | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Dilute the sample extract to reduce the concentration of interfering matrix components. |
Issue 2: Apparent loss of this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Inappropriate storage temperature | Store all biological matrices at -20°C or preferably -80°C for long-term storage. Avoid storage at 4°C or room temperature for extended periods. |
| Degradation due to high pH in urine | If possible, measure and adjust the pH of urine samples to be slightly acidic (pH 4-6) before long-term storage. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of samples to avoid multiple freeze-thaw cycles. |
Data on Stability of Related Cathinones
Quantitative stability data specifically for this compound is limited in the published literature. However, data from closely related synthetic cathinones can provide valuable insights into expected stability trends. The following tables summarize stability data for other cathinones in various biological matrices.
Table 1: Stability of Mephedrone (B570743) in Methanol and Biological Matrices
| Storage Condition | Matrix | Time Point | Percent Remaining |
| Room Temperature | Methanol | 3 days | ~68% |
| Room Temperature | Methanol | 30 days | ~12% |
| 4°C | Methanol | 14 days | ~77% |
| 4°C | Methanol | 30 days | ~49% |
| -20°C | Methanol | 30 days | Stable |
| Room Temperature | Whole Blood (with Na2EDTA) | 7 days | ~75% |
| Room Temperature | Whole Blood (with Na2EDTA) | 30 days | ~3.5% |
| 4°C | Whole Blood (with Na2EDTA) | 14 days | ~79% |
| -20°C | Whole Blood (with Na2EDTA) | 14 days | ~72% |
| Data adapted from a study on mephedrone stability.[3] |
Table 2: Stability of MDPV in Methanol and Biological Matrices
| Storage Condition | Matrix | Time Point | Percent Remaining |
| Room Temperature | Methanol | 3 days | ~68.5% |
| Room Temperature | Methanol | 30 days | ~55.6% |
| 4°C | Methanol | 3 days | ~70.5% |
| 4°C | Methanol | 30 days | ~67.9% |
| -20°C | Methanol | 30 days | Stable |
| Room Temperature | Whole Blood (with Na2EDTA) | 30 days | ~54.3% |
| 4°C | Whole Blood (with Na2EDTA) | 30 days | Stable |
| -20°C | Whole Blood (with Na2EDTA) | 30 days | Stable |
| All Temperatures | Unpreserved Urine | 30 days | Stable |
| Data adapted from a study on MDPV stability.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in whole blood. Optimization and validation are required for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and one for the internal standard. The specific transitions should be optimized by infusing a standard solution of this compound.
-
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (final concentration, e.g., 1-10 µM)
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
-
The final volume of the incubation mixture is typically 200-500 µL.
-
-
Incubation:
-
Pre-incubate the mixture without the NADPH regenerating system for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to identify metabolites.
-
Visualizations
Caption: In Vitro Metabolic Pathways of this compound.
Caption: General Experimental Workflow for this compound Analysis.
Caption: Proposed Signaling Pathway of this compound.
References
Navigating the Synthesis of Dimethylone: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cathinones, including Dimethylone (βk-MDDMA), presents a unique set of challenges for researchers in the fields of medicinal chemistry, pharmacology, and toxicology. Achieving high purity and yield requires careful control over reaction parameters and a thorough understanding of potential side reactions and purification hurdles. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the synthesis of this compound, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
-
Precursor Quality: The purity of the starting material, typically 3,4-Methylenedioxypropiophenone (MDP1P), is paramount. Impurities in the precursor can lead to a cascade of side reactions, consuming reagents and complicating purification.
-
Solution: Ensure the purity of MDP1P through techniques like recrystallization or column chromatography before use. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can verify purity.
-
-
Incomplete Bromination: The initial bromination of MDP1P to form the α-bromo intermediate is a critical step. Incomplete reaction will result in a lower overall yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adjusting the reaction time, temperature, or the stoichiometry of the brominating agent.
-
-
Suboptimal Amination Conditions: The reaction of the α-bromo intermediate with dimethylamine (B145610) is sensitive to reaction conditions.
-
Solution: Optimize the temperature and pressure (if using a sealed vessel). Ensure an adequate excess of dimethylamine is used to drive the reaction to completion and to neutralize the hydrogen bromide byproduct. The choice of solvent can also significantly impact the reaction rate and yield.
-
-
Product Degradation: this compound, like other β-keto phenethylamines, can be susceptible to degradation under harsh conditions.
-
Solution: Avoid excessive temperatures and prolonged reaction times, especially in the presence of strong acids or bases.
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A: Byproduct formation is a common challenge that can significantly impact both yield and purity.
-
Over-bromination: The presence of a second bromine atom on the propiophenone (B1677668) backbone can occur, leading to undesired multiply-substituted byproducts.
-
Solution: Carefully control the stoichiometry of the brominating agent. Slow, dropwise addition of bromine at a controlled temperature can help to minimize over-bromination.
-
-
Formation of Elimination Products: Under basic conditions, the α-bromo intermediate can undergo elimination to form an unsaturated ketone.
-
Solution: Maintain a low reaction temperature during the amination step and consider the choice of base if one is used in addition to dimethylamine.
-
-
Impurities from Precursors: As mentioned, impurities in the starting MDP1P can carry through the synthesis or react to form their own set of byproducts. For instance, if synthesizing MDP1P from catechol, impurities such as 1,3-benzodioxole (B145889) dimers and trimers may be present.[1]
-
Solution: Rigorous purification of all starting materials and intermediates is essential.
-
Q3: The purification of the final product is proving difficult. What are the best strategies for obtaining high-purity this compound?
A: The purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Removal of Unreacted Starting Material: Unreacted α-bromo intermediate or MDP1P can co-elute with the product in chromatographic separations.
-
Solution: Optimize the reaction to ensure complete conversion. A carefully selected solvent system for column chromatography can improve separation.
-
-
Separation from N-Methylated Analogues: If the dimethylamine used is contaminated with methylamine, or if demethylation occurs as a side reaction, separation of this compound from methylone can be difficult.
-
Solution: Use high-purity dimethylamine. High-performance liquid chromatography (HPLC) may be necessary for separating closely related analogues.
-
-
Conversion to a Salt for Purification: The freebase of this compound may be an oil, making it difficult to handle and purify.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on established methods for analogous N,N-dimethylcathinones.[2] Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: α-Bromination of 3,4-Methylenedioxypropiophenone (MDP1P)
-
Dissolve MDP1P in a suitable solvent, such as glacial acetic acid or chloroform (B151607).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-bromo-3,4-methylenedioxypropiophenone.
Step 2: Amination with Dimethylamine
-
Dissolve the crude α-bromo intermediate in a suitable solvent, such as isopropanol (B130326) or acetonitrile.
-
Add a solution of dimethylamine (typically a 40% solution in water or a solution in an organic solvent) in excess.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction may need to be performed in a sealed vessel to prevent the escape of the volatile dimethylamine.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a dilute acid solution and wash with a nonpolar solvent to remove neutral impurities.
-
Basify the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the this compound freebase with an organic solvent.
-
Dry the organic extracts and remove the solvent to yield the crude product.
Step 3: Purification via Salt Formation
-
Dissolve the crude this compound freebase in a suitable solvent (e.g., chloroform or isopropanol).
-
Add a solution of hydrochloric acid in a solvent like isopropanol dropwise until the solution is acidic.[2]
-
The this compound hydrochloride salt should precipitate. Cool the mixture to maximize precipitation.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the hydrochloride salt from a suitable solvent system to achieve high purity.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Action | Rationale |
| Impure MDP1P | Purify starting material via recrystallization or chromatography. | Impurities can cause side reactions and reduce yield.[1] |
| Incomplete Bromination | Monitor reaction with TLC; adjust time, temperature, or bromine stoichiometry. | Ensures complete conversion of the starting material to the key intermediate. |
| Suboptimal Amination | Optimize temperature, pressure, and excess of dimethylamine. | Drives the reaction to completion and minimizes side reactions. |
| Product Degradation | Avoid high temperatures and prolonged reaction times. | β-keto phenethylamines can be unstable under harsh conditions. |
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation Strategy |
| Over-brominated MDP1P | Excess brominating agent. | Use stoichiometric amounts of bromine and add it slowly at low temperatures. |
| Unsaturated Ketone | Elimination of HBr from the α-bromo intermediate. | Maintain low temperature during amination; careful choice of base. |
| Methylone | Contamination of dimethylamine with methylamine. | Use high-purity dimethylamine. |
| 1,3-Benzodioxole Dimers/Trimers | Impurities from the synthesis of MDP1P precursor. | Purify the 1,3-benzodioxole precursor before use.[1] |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing Neurostimulin-X Dosage for In Vivo Animal Studies
Disclaimer: This document is intended for research professionals and provides guidance for a fictional compound, "Neurostimulin-X." The protocols and data herein are illustrative examples. All animal research must be conducted in accordance with institutional and national guidelines and approved by an appropriate ethics committee.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose-range for Neurostimulin-X in mice for behavioral studies?
A1: For initial dose-finding studies, a range of 1 mg/kg to 10 mg/kg administered via intraperitoneal (IP) injection is recommended. This range is based on preliminary data suggesting efficacy for locomotor activation with minimal adverse effects. A dose-response curve should be generated to determine the optimal dose for your specific experimental endpoint.[1][2]
Q2: How should I prepare and store Neurostimulin-X for administration?
A2: Neurostimulin-X is sparingly soluble in water. For IP injections, it should be dissolved in a vehicle of sterile 0.9% saline containing 5% DMSO and 5% Tween 80. The solution should be prepared fresh on the day of the experiment.[3] All parenteral solutions should be passed through a 0.22 µm syringe filter to ensure sterility.[3] Unused stock compound should be stored at -20°C, protected from light. Prepared formulations must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[3]
Q3: What is the primary behavioral effect of Neurostimulin-X in mice?
A3: The primary, dose-dependent effect observed in mice is an increase in spontaneous locomotor activity.[4] This is typically measured in an open-field test by quantifying total distance traveled and ambulatory movements.[5][6] At higher doses, stereotyped behaviors may emerge.
Q4: How long after administration should I begin behavioral testing?
A4: Peak plasma concentration and central nervous system effects of Neurostimulin-X are typically observed between 15 and 30 minutes post-IP injection. Therefore, it is recommended to place the animal in the testing apparatus immediately after administration and record activity for a duration of 30 to 60 minutes.[5]
Troubleshooting Guide
Problem: I'm observing high variability in locomotor activity between animals in the same dose group.
-
Solution 1: Acclimation. Ensure all animals are properly acclimated to the testing room for at least 30-60 minutes before the experiment begins.[7] Insufficient acclimation can lead to stress-induced hyperactivity, masking the drug's true effect.
-
Solution 2: Handling. Handle all animals consistently and gently to minimize stress.[8] It is recommended to habituate the animals to the investigator's handling for several days prior to the experiment.[8]
-
Solution 3: Environmental Consistency. Maintain consistent environmental conditions (e.g., lighting, temperature, background noise) for all test sessions, as these factors can significantly influence rodent behavior.[6][8]
-
Solution 4: Animal-Specific Factors. Be aware of factors like the animal's genetic background, rearing history, and social background, which can all contribute to behavioral variability.[9]
Problem: The compound does not appear to have an effect at the initial doses tested.
-
Solution 1: Dose Range. Your initial dose range may be too low. A dose-escalation study should be performed to identify the effective range.[10] It is crucial to establish a full dose-response curve, including doses that produce a maximal effect.[1][2]
-
Solution 2: Formulation and Administration. Verify the correct preparation of the dosing solution, including proper solubilization of the compound.[3] Ensure the administration technique (e.g., IP injection) is performed correctly to ensure the full dose is delivered.
-
Solution 3: Timing. The timing of your behavioral observation may not align with the pharmacokinetic profile of the compound. Consider running a pilot study with multiple time points (e.g., 15, 30, 60, 120 minutes) to determine the peak effect time.
Problem: Animals are showing signs of distress or adverse effects (e.g., seizures, significant weight loss).
-
Solution 1: Reduce Dose. This is a sign of toxicity, and the dose is too high. Immediately lower the dose for subsequent cohorts. The maximum tolerated dose (MTD) is a critical parameter to establish in early studies.[10]
-
Solution 2: Humane Endpoints. Clearly define humane endpoints in your experimental protocol before starting the study. If an animal displays severe signs of distress, it should be removed from the study and euthanized according to your IACUC-approved protocol.
-
Solution 3: Vehicle Control. Ensure that the vehicle itself is not causing adverse effects. Always include a vehicle-only control group to isolate the effects of the compound.[1]
Data Presentation
Table 1: Dose-Response Relationship of Neurostimulin-X on Locomotor Activity in Mice
| Dose Group (mg/kg, IP) | N | Total Distance Traveled (meters, Mean ± SEM) | Rearing Events (counts, Mean ± SEM) |
| Vehicle | 10 | 35.2 ± 4.1 | 45.3 ± 5.2 |
| 1.0 mg/kg Neurostimulin-X | 10 | 58.7 ± 6.3 | 62.1 ± 7.8 |
| 3.0 mg/kg Neurostimulin-X | 10 | 95.4 ± 8.9 | 88.5 ± 9.1 |
| 10.0 mg/kg Neurostimulin-X | 10 | 121.6 ± 10.2*** | 75.2 ± 8.5 |
| 30.0 mg/kg Neurostimulin-X | 10 | 110.3 ± 11.5*** | 40.1 ± 6.4 (p>0.05) |
Data are presented as Mean ± Standard Error of the Mean (SEM). Statistical significance compared to vehicle control is denoted by *p<0.05, **p<0.01, ***p<0.001.
Experimental Protocols
Protocol: Assessment of Locomotor Activity in Mice
This protocol describes a standard method for evaluating the effect of Neurostimulin-X on spontaneous locomotor activity.[4][5]
-
Animal Acclimation: Transport mice to the testing room and allow them to acclimate for at least 60 minutes in their home cages before testing begins.[5]
-
Preparation of Compound: Prepare dosing solutions of Neurostimulin-X and vehicle as described in the FAQ section. Doses should be calculated based on the most recent animal weights.
-
Administration: Administer the calculated dose of Neurostimulin-X or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Open Field Test: Immediately after injection, gently place the mouse in the center of the open field apparatus (e.g., a 40 cm x 40 cm chamber).[5]
-
Data Collection: Allow the animal to explore the arena freely for 30 minutes. An automated tracking system with infrared beams or video software should be used to record locomotor activity.[7] Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.
-
Cleaning: After each trial, thoroughly clean the apparatus with a 70% ethanol (B145695) solution followed by water to remove any olfactory cues before introducing the next animal.[5]
Visualizations
Caption: Experimental workflow for a locomotor activity study.
Caption: Hypothetical signaling cascade for Neurostimulin-X.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 4. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 5. va.gov [va.gov]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 9. How to Make Studies of Animal Behavior More Reliable | Psychology Today [psychologytoday.com]
- 10. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Dimethylone for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments requiring aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a substituted cathinone (B1664624) that is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and methanol.[1] The hydrochloride (HCl) salt form of this compound exhibits significantly better solubility in aqueous solutions. For instance, this compound HCl has a reported solubility of 5 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2]
Q2: Why is my this compound solution degrading or changing color?
A2: Cathinone derivatives, including this compound, are known to be unstable in neutral or alkaline solutions and at elevated temperatures.[3][4] Degradation can occur through oxidation and dimerization, leading to a loss of potency and a change in the solution's appearance.[4] To enhance stability, it is crucial to store solutions under appropriate conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For maximum stability, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C.[5] Aqueous solutions should be freshly prepared before use. If aqueous stock solutions are necessary, they should be made in an acidic buffer (pH 4-6) and stored at low temperatures to minimize degradation.[4] It is also advisable to protect solutions from light by using amber vials.[4]
Q4: What is the primary mechanism of action of this compound for in vitro studies?
A4: this compound, like other substituted cathinones, primarily acts as a monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[6][7] This action increases the concentration of these neurotransmitters in the synaptic cleft.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
-
Question: I am trying to dissolve this compound HCl directly in PBS at room temperature, but it's not dissolving completely, or the solution is cloudy. What should I do?
-
Answer:
-
Check the Salt Form: Ensure you are using the hydrochloride (HCl) salt of this compound, as the freebase form has very poor water solubility.
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and use a sonicator or vortex mixer to aid dissolution. Avoid excessive heat, as it can accelerate degradation.
-
pH Adjustment: Since cathinones are basic compounds, their solubility increases in acidic conditions.[3] Try lowering the pH of your buffer to a range of 4-6 with a small amount of dilute HCl. Always check that the final pH is compatible with your experimental setup.
-
Use of a Co-solvent: For higher concentrations, consider preparing a concentrated stock solution in an organic solvent first.
-
Issue 2: My this compound precipitates out of solution after dilution.
-
Question: I prepared a stock solution of this compound in DMSO, and it was clear. However, when I diluted it into my aqueous cell culture medium, a precipitate formed. How can I prevent this?
-
Answer:
-
Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions. For example, create an intermediate dilution of your DMSO stock in the aqueous buffer before making the final dilution.[8]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low, typically below 0.5%, and ideally below 0.1%, to maintain solubility and avoid solvent-induced cytotoxicity.[5][9][10]
-
Mix Thoroughly: After adding the stock solution to the aqueous medium, vortex or sonicate the solution immediately and thoroughly to ensure rapid and uniform dispersion.
-
Consider Co-solvents in the Final Medium: In some cases, including a small, biocompatible amount of a co-solvent like ethanol or PEG in the final aqueous solution can help maintain solubility.[1]
-
Issue 3: I am observing toxicity in my cell-based assays.
-
Question: My cells are showing signs of toxicity or death, even at low concentrations of this compound. Could my solution preparation be the cause?
-
Answer:
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells.[11] Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used to dissolve the this compound) to differentiate between compound and solvent toxicity. Aim for a final DMSO concentration below 0.1%.[10]
-
pH of the Final Solution: If you have adjusted the pH of your stock solution, ensure that the final pH of your working solution in the cell culture medium is within the physiological range for your cells.
-
Compound Instability: As this compound can degrade over time, especially in neutral or alkaline conditions like cell culture media, it is recommended to prepare fresh working solutions for each experiment from a frozen stock.[4] Degradation products may have different toxicological profiles.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | pH | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | N/A | 10 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS) | 7.2 | 5 mg/mL | [2] |
| Methanol | N/A | 5 mg/mL | [9] |
| Ethanol | N/A | 0.3 mg/mL | [2] |
Note: The solubility in aqueous solutions can be significantly influenced by pH and temperature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound HCl (Molecular Weight: 257.71 g/mol ) in DMSO.
-
Materials:
-
This compound HCl powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.58 mg of this compound HCl.
-
Weighing: In a sterile environment, carefully weigh the this compound HCl and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator or warm the solution gently in a 37°C water bath to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the preparation of a final working solution of this compound for in vitro experiments, ensuring the final DMSO concentration remains low.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (Example for a 10 µM final concentration with 0.1% DMSO):
-
Intermediate Dilution (Recommended): To avoid precipitation, first prepare a 100-fold dilution of the stock. Add 10 µL of the 10 mM DMSO stock solution to 990 µL of your aqueous buffer or medium. This creates a 100 µM intermediate solution with 1% DMSO. Vortex thoroughly.[8]
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer or medium to achieve a final volume of 1 mL. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of your aqueous buffer or medium to achieve a final DMSO concentration of 0.1%.
-
Use Immediately: Use the freshly prepared working solutions immediately for your experiments to minimize degradation.[4]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting solubility problems.
Caption: this compound's inhibitory action on monoamine transporters.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Dimethylone during sample storage and preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and preparation of Dimethylone (bk-DMBDP) samples to minimize degradation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound as a neat solid or in a methanol (B129727) solution should be stored at -20°C.[1][2][3][4] Under these conditions, it is reported to be stable for at least three to seven years.[1][2] For biological samples, such as oral fluid, stability has been shown to be 15 days at ambient temperature, 60 days at 4°C, and 90 days at -20°C.[5] As a general rule for synthetic cathinones, samples are most stable when frozen, particularly in an acidic pH environment.[6]
Q2: Which solvent should I use for preparing this compound stock solutions?
A2: While methanol is commonly used and acceptable if solutions are stored at -20°C, studies on similar cathinones have shown that degradation can occur in methanol at room temperature or refrigerated conditions in as little as three days.[1][7][8] Acetonitrile (B52724) has been shown to be a more stable solvent for some synthetic cathinones.[7][8] Therefore, for maximum stability, especially if solutions will not be used immediately, preparing stock solutions in acetonitrile and storing at -20°C is recommended.
Q3: What are the primary degradation pathways for this compound?
A3: The primary known pathways are based on in vitro metabolism studies, which can be indicative of chemical stability. These include the reduction of the β-keto group, demethylenation of the methylenedioxy ring, and N-oxidation of the tertiary amine.[2] Another key metabolic pathway identified in postmortem cases is N-demethylation to its primary metabolite, pentylone.[3][9] Additionally, like many synthetic cathinones, this compound is susceptible to thermal degradation, particularly during GC-MS analysis.[10][11][12]
Q4: Is this compound sensitive to light?
Q5: Which analytical technique is best for this compound quantification to avoid degradation?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the analysis of this compound.[14] It avoids the high temperatures of the gas chromatography (GC) injector port, which can cause significant thermal degradation of synthetic cathinones.[10][11][15] If GC-MS must be used, it is critical to minimize injector temperature and sample residence time in the inlet to reduce on-instrument degradation.[11][12]
Troubleshooting Guide
Q: My measured concentration of this compound is consistently lower than expected. What could be the cause?
A: Unexpectedly low concentrations are often due to analyte degradation. Consider the following possibilities:
-
Improper Storage: Have the samples or stock solutions been stored at room temperature or 4°C for an extended period? this compound is most stable when frozen at -20°C or below.[2][5]
-
Incorrect Solvent: If using methanol for working solutions, degradation can occur even at refrigerated temperatures.[7][8] Consider switching to acetonitrile.
-
pH of Biological Matrix: Synthetic cathinones are generally less stable in alkaline conditions.[6] If working with biological fluids, ensure they are stored frozen and consider acidification if appropriate for your workflow, as this has been shown to improve stability for the general class of compounds.[6]
-
Thermal Degradation during Analysis: If you are using GC-MS, the analyte is likely degrading in the hot injector port.[10][11] This is a very common issue with this class of compounds.
Q: I am observing unknown peaks in my chromatogram when analyzing this compound. Could these be degradation products?
A: Yes, it is highly likely. The appearance of new, unidentified peaks that are consistent across samples is a strong indicator of degradation.
-
Identify Potential Degradants: Based on known metabolic pathways, these peaks could correspond to:
-
β-keto reduced this compound: A common metabolic product.[2]
-
Demethylenated products: Resulting from the opening of the methylenedioxy ring.[2]
-
N-oxide of this compound: An oxidation product of the dimethylamino group.[2]
-
Thermal Degradation Product (GC-MS only): A product showing a mass shift corresponding to the loss of two hydrogen atoms (oxidative degradation).[10][12]
-
Action: Confirm the identity of these peaks using a high-resolution mass spectrometer if available. The presence of these degradants indicates that your sample storage or analytical method needs to be optimized to improve stability.
Data Presentation
Summary of this compound Stability in Oral Fluid
This table summarizes the stability data for this compound in oral fluid as reported in a study by the World Health Organization.[5]
| Storage Temperature | Duration | Analyte Stability |
| Ambient Temperature | 15 days | Stable |
| 4°C | 60 days | Stable |
| -20°C | 90 days | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol provides a general framework for conducting forced degradation studies based on ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.[1][16][17]
Objective: To generate a low level of degradation (target 5-20%) under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis.
-
Thermal Degradation (Solid State): Place a thin layer of solid this compound in a petri dish and expose it to 105°C in a calibrated oven.[18] Periodically weigh a sample, dissolve it in a suitable solvent, and analyze.
-
Photodegradation: Expose a solution of this compound in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][19] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all stressed samples and controls using a validated stability-indicating LC-MS/MS method (see Protocol 3). Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent drug.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Fluids (Urine)
This protocol is a generalized method for extracting synthetic cathinones from urine prior to LC-MS/MS analysis.[10][11]
1. Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d6).
-
Add 1 mL of acetate (B1210297) buffer (pH 4.5) and vortex to mix.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitates.
2. Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange (MCX) or C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
3. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Stability-Indicating LC-MS/MS Analysis
This protocol provides typical parameters for an LC-MS/MS method suitable for quantifying this compound and separating it from potential degradation products.[14][20][21]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be optimized. Based on its structure, the protonated molecule [M+H]⁺ would be the precursor ion. Product ions would result from characteristic fragmentation patterns.
-
Instrument Settings: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize compound-dependent parameters like collision energy and cone voltage for each MRM transition.
-
Visualizations
Caption: Recommended workflow for handling this compound samples to minimize degradation.
Caption: Potential degradation pathways based on published in vitro metabolism studies.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.utexas.edu [sites.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. N,N-Dimethylpentylone — A new synthetic cathinone identified in a postmortem forensic toxicology case series [cfsre.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmtech.com [pharmtech.com]
- 17. q1scientific.com [q1scientific.com]
- 18. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Dimethylone Detection by Mass Spectrometry: A Technical Support Resource
Welcome to the technical support center for the analysis of Dimethylone (βk-MDDMA) using mass spectrometry. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions to ensure accurate and reliable detection of this synthetic cathinone.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and exact mass of this compound?
A1: The molecular formula for this compound is C₁₂H₁₅NO₃. Its monoisotopic mass is 221.1052 g/mol , and the average molecular weight is 221.26 g/mol . For high-resolution mass spectrometry, it is crucial to use the monoisotopic mass for accurate mass calculations of the precursor ion.
Q2: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A2: In positive ESI, this compound readily forms a protonated molecule, [M+H]⁺. Therefore, you should target a precursor ion with a mass-to-charge ratio (m/z) of approximately 222.1.
Q3: What are the common product ions of this compound for tandem mass spectrometry (MS/MS)?
A3: While specific product ions can vary slightly with instrument conditions, common fragments for this compound arise from the cleavage of the β-keto-amine side chain. A characteristic product ion is the iminium ion at m/z 72, resulting from an alpha-cleavage. Other significant product ions can include fragments related to the methylenedioxybenzoyl moiety, such as m/z 135.
Q4: I am not detecting a signal for this compound. What are the initial troubleshooting steps?
A4: First, verify the instrument is functioning correctly by running a system suitability test with a known standard. Confirm that your sample preparation is appropriate and that the analyte has not degraded; synthetic cathinones can be unstable depending on the storage conditions.[1][2] Check the LC-MS/MS method parameters, ensuring you are targeting the correct precursor and product ions for this compound. Also, ensure the ionization source is clean and functioning optimally.
Q5: My signal intensity for this compound is very low. What could be the cause?
A5: Low signal intensity can be due to several factors. These include incorrect sample concentration (either too dilute or too concentrated, leading to ion suppression), suboptimal ionization efficiency, or matrix effects from the sample. Ensure your mass spectrometer is properly tuned and calibrated. Consider optimizing the ionization source parameters, such as spray voltage and gas flows, for this compound.
Troubleshooting Guides
Issue 1: Weak or Noisy Baseline
Question: My chromatogram shows a very noisy or drifting baseline, making it difficult to detect low-level this compound peaks. What should I do?
Answer:
A noisy or drifting baseline can obscure analyte peaks, particularly at low concentrations. Here’s a systematic approach to troubleshoot this issue:
-
Check Solvent and Mobile Phase Quality:
-
Ensure you are using high-purity, LC-MS grade solvents and additives.
-
Freshly prepare your mobile phases and filter them if necessary.
-
Degas the mobile phases properly to prevent bubble formation in the pump and detector.
-
-
Inspect the LC System:
-
Check for leaks in the pump, injector, and column connections, as these can introduce air and cause pressure fluctuations.
-
Ensure the pump is delivering a stable and consistent flow rate.
-
Flush the system, including the column, with a strong solvent to remove any contaminants.
-
-
Evaluate the Mass Spectrometer:
-
Clean the ion source, particularly the ion transfer capillary and skimmer, as contamination can lead to high background noise.
-
Verify that the detector settings are appropriate and that the detector is not nearing the end of its lifespan.
-
-
Consider the Sample Matrix:
-
If analyzing complex matrices like blood or urine, high background can be due to co-eluting endogenous compounds. Improve your sample preparation to remove these interferences.
-
Issue 2: Peak Tailing or Splitting
Question: The chromatographic peak for this compound is showing significant tailing or is split into two. How can I improve the peak shape?
Answer:
Poor peak shape can compromise both identification and quantification. Here are the common causes and solutions:
-
Column Issues:
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Try diluting your sample.
-
Column Contamination: The column may have accumulated non-eluted compounds. Wash the column with a strong solvent or, if necessary, replace it.
-
Column Degradation: The stationary phase may be degraded, especially at extreme pH values. Ensure your mobile phase pH is within the column's recommended range.
-
-
Mobile Phase and Analyte Chemistry:
-
pH Mismatch: this compound is a basic compound. If the mobile phase pH is close to its pKa, you can have mixed ionization states, leading to peak splitting. Adding a small amount of a modifier like formic acid to the mobile phase to ensure a consistent, low pH can improve peak shape for basic analytes.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the amine group of this compound, causing tailing. Using a column with end-capping or adding a competing base to the mobile phase can mitigate this.
-
-
System Dead Volume:
-
Excessive dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter.
-
Issue 3: Inconsistent Retention Time
Question: The retention time for this compound is shifting between injections. What is causing this variability?
Answer:
Consistent retention time is critical for reliable identification. Fluctuations can be caused by several factors:
-
LC System Instability:
-
Pump Performance: Inconsistent mobile phase composition from the pump can lead to shifts in retention time. Ensure the pump is properly mixing the solvents and that there are no blockages in the solvent lines.
-
Column Temperature: Fluctuations in the column temperature will affect retention time. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
-
Mobile Phase Preparation:
-
Inconsistent preparation of the mobile phase, including slight variations in pH or modifier concentration, can cause retention time drift. Prepare mobile phases carefully and in sufficient volume for the entire analytical run.
-
-
Matrix Effects:
-
In complex samples, the build-up of matrix components on the column can alter its chemistry and affect retention times over a sequence of injections. Using a guard column and appropriate sample cleanup can help.
-
Quantitative Data Summary
The following tables provide typical mass spectrometry parameters and chromatographic performance for the analysis of cathinones, which can be used as a starting point for method development for this compound. Note that optimal values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for Related Cathinones
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Methylone | 208.0 | 160.0 | 132.0 |
| This compound (Predicted) | 222.1 | 72.0 | 135.0 |
Note: The parameters for this compound are predicted based on its chemical structure and the fragmentation patterns of similar cathinones. The primary fragment is expected to be the iminium ion (m/z 72). The m/z 135 fragment corresponds to the methylenedioxybenzoyl cation. It is essential to optimize these transitions on your specific instrument.
Table 2: Chromatographic and Performance Data for a Validated Cathinone Method
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Methylone | 5.23 | 0.09 - 0.5 | 1.0 |
| This compound (Expected) | ~5-6 | ~0.1 - 1.0 | ~0.5 - 2.0 |
Data for Methylone is from a validated method for 16 synthetic cathinones. The expected values for this compound are estimates and should be experimentally determined during method validation.
Experimental Protocols
Protocol 1: Sample Preparation from Urine using "Dilute-and-Shoot"
This protocol is a rapid and simple method suitable for high-throughput screening.
-
Sample Collection: Collect urine samples in appropriate containers. If not analyzed immediately, store at -20°C.
-
Internal Standard Spiking: Allow urine samples to thaw to room temperature. Vortex to ensure homogeneity. To 100 µL of urine, add an appropriate volume of an internal standard solution (e.g., this compound-d3).
-
Dilution: Add 400 µL of a dilution solvent (e.g., 0.1% formic acid in methanol) to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated proteins or particulates.
-
Transfer and Injection: Carefully transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method for Cathinone Separation
This is a general-purpose gradient method for the separation of synthetic cathinones on a C18 column.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 13.0 | 5 |
Visualizations
Caption: Troubleshooting workflow for low or no this compound signal.
Caption: Simplified fragmentation of this compound in MS/MS.
References
Technical Support Center: Minimizing Experimental Artifacts in Dimethylone Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to mitigate experimental artifacts in research involving Dimethylone (βk-MDDMA). The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges encountered during synthesis, purification, analysis, and in vitro studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound research, offering potential causes and actionable solutions.
Sample Stability and Storage
-
Q1: I am observing significant degradation of my this compound sample over time. What are the optimal storage conditions?
-
A1: this compound, like other synthetic cathinones, is susceptible to degradation, which can introduce artifacts into your experiments. Key factors influencing its stability are temperature and pH. For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. If in solution, acidic conditions (pH below 7) are preferable to neutral or alkaline conditions to minimize degradation.[1] Studies on related cathinones have shown that freezer storage (-20°C or below) is superior to refrigeration or room temperature for preserving sample integrity.[1]
-
-
Q2: My analytical results show unexpected peaks that are not present in my reference standard. Could this be due to degradation?
-
A2: Yes, the appearance of unknown peaks is a common indicator of sample degradation. The β-keto group in cathinones is particularly susceptible to transformation, which can lead to the formation of various degradation products. To confirm this, you can perform forced degradation studies by exposing your sample to heat, light, and varying pH conditions and analyzing the resulting chromatograms.
-
Analytical Challenges
-
Q3: I am experiencing poor peak shape (tailing) and low signal intensity when analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS). What could be the cause?
-
A3: These are common issues when analyzing cathinones by GC-MS.
-
Thermal Degradation: this compound can degrade in the hot GC injector port, leading to reduced signal and the appearance of degradation product peaks. Solution: Lower the injector temperature and use a deactivated liner to minimize thermal breakdown.
-
Active Sites: Polar functional groups in this compound can interact with active sites in the GC system (e.g., liner, column), causing peak tailing. Solution: Use a high-quality, deactivated column and liner. Regular maintenance, such as trimming the column and replacing the septum and liner, is crucial.
-
Polarity: The inherent polarity of cathinones can contribute to poor chromatographic performance. Solution: Derivatization of the amine group can reduce polarity and improve peak shape.
-
-
-
Q4: Are there alternative analytical techniques to GC-MS for this compound analysis?
-
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are often preferred for the analysis of synthetic cathinones. These techniques operate at lower temperatures, thus avoiding the issue of thermal degradation encountered in GC-MS.
-
Synthesis and Purification
-
Q5: My this compound synthesis is resulting in a low yield and impure product. What are some common pitfalls?
-
A5: Low yields and impurities can arise from several factors in the synthesis of cathinones.
-
Reaction Conditions: Incomplete reactions or side reactions can occur if temperature, reaction time, and stoichiometry of reactants are not carefully controlled.
-
Purification: Inefficient purification is a major source of impurities. Recrystallization is a common method for purifying solid cathinone (B1664624) salts. The choice of solvent is critical for successful recrystallization. Column chromatography can also be employed for purification.
-
Precursor Quality: The purity of your starting materials will directly impact the purity of your final product. Ensure you are using high-quality precursors.
-
-
Data Presentation
The following tables summarize key quantitative data relevant to this compound research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one | [2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molar Mass | 221.25 g/mol | [2] |
| CAS Number | 765231-58-1 | [2] |
Table 2: Recommended Storage Conditions to Minimize Degradation of Cathinones
| Storage Condition | Recommendation | Rationale |
| Temperature | Freezer (-20°C or below) | Significantly slows down degradation reactions.[1] |
| pH (for solutions) | Acidic (pH < 7) | Cathinones are more stable in acidic environments.[1] |
| Light | Protect from light | Light can promote photodegradation. |
| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) for long-term storage of solids | Minimizes oxidation. |
Table 3: Comparison of Analytical Techniques for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Advantages | High separation efficiency, established libraries for spectral matching. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity. |
| Common Artifacts | Thermal degradation in the injector, peak tailing due to active sites. | Matrix effects, ion suppression. |
| Mitigation Strategies | Lower injector temperature, use of deactivated liners and columns, derivatization. | Use of internal standards, appropriate sample preparation (e.g., SPE), optimization of ESI source parameters. |
Experimental Protocols
Protocol 1: General Synthesis of this compound (Illustrative)
This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting, adhering to all safety regulations.
The synthesis of this compound typically involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-1-one with a brominating agent, followed by reaction with dimethylamine (B145610).
Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)propan-1-one
-
Dissolve 1-(1,3-benzodioxol-5-yl)propan-1-one in a suitable organic solvent (e.g., dichloromethane (B109758) or acetic acid).
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one.
Step 2: Amination with Dimethylamine
-
Dissolve the crude bromo-ketone in a suitable solvent (e.g., acetonitrile (B52724) or THF).
-
Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water to remove excess dimethylamine and its salt.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: GC-MS Analysis of this compound
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C (or lower to minimize degradation).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate). Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to improve peak shape.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the monoamine synapse.
Experimental Workflow for Minimizing Artifacts
Caption: A logical workflow for minimizing artifacts in this compound research.
References
Technical Support Center: Stability of Dimethylone in Solution
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Dimethylone in solutions at various pH levels?
Based on studies of analogous cathinone (B1664624) compounds, this compound is expected to be relatively stable in acidic solutions (pH 4) but is likely to degrade in neutral to basic conditions.[1] The rate of degradation is anticipated to increase as the pH becomes more alkaline.[1]
Q2: How can I experimentally determine the stability of my this compound sample?
A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance and to identify potential degradation products and pathways.[2][3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions, including a range of pH values, oxidative stress, heat, and light.[3][5]
Q3: What are the typical conditions for a forced degradation study to assess pH stability?
Forced degradation studies typically include the following conditions to assess the impact of pH:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[2]
-
Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[2]
-
Neutral Hydrolysis: The compound is refluxed in water at a controlled pH.
It is also recommended to investigate a wider range of pH values (e.g., pH 2, 4, 7, 9, 10) to build a comprehensive pH-rate profile.[7][8]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradation products.[10] Spectroscopic methods like UV-Vis spectroscopy can also be employed for rapid analysis.[9]
Q5: What are the potential degradation pathways for this compound?
Given its chemical structure, which is similar to other cathinones, this compound may undergo degradation through hydrolysis and oxidation. For a related compound, 4-methylmethcathinone (4-MMC), two primary degradation pathways were identified in an alkaline solution: one involving the formation of an intermediate diketone followed by further oxidation and another involving N-acetylation.[1] Therefore, it is plausible that this compound could follow similar degradation routes.
Troubleshooting Guide for this compound Stability Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of the compound across all pH conditions. | 1. High temperature. 2. Presence of catalytic impurities (e.g., metal ions). 3. High concentration of stressor (acid/base). | 1. Reduce the temperature of the experiment. 2. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if metal ion catalysis is suspected.[7] 3. Decrease the concentration of the acid or base. |
| Inconsistent results between experimental repeats. | 1. Inaccurate pH measurement and control. 2. Fluctuation in incubation temperature. 3. Inconsistent sample preparation and handling. | 1. Calibrate the pH meter before each use. Use appropriate buffer systems to maintain a stable pH. 2. Use a calibrated and stable incubator or water bath. 3. Follow a standardized and detailed experimental protocol meticulously. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products. 2. Contamination from solvents, reagents, or vials. 3. Interaction with excipients or buffer components. | 1. This is an expected outcome of a forced degradation study. Use LC-MS to identify the structure of the new peaks. 2. Run blank samples (solvent and buffer without the analyte) to identify any background peaks. 3. Analyze the excipients and buffer components separately to check for interferences. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Thermostatic water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours. Also, expose a solution to the same conditions.
-
Photodegradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated, stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Data Presentation
The following tables are templates for recording and presenting the stability data obtained from your experiments.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Rate Constant (k) | Half-life (t½) |
| 2.0 | 60 | 24 | |||||
| 4.0 | 60 | 24 | |||||
| 7.0 | 60 | 24 | |||||
| 9.0 | 60 | 24 | |||||
| 10.0 | 60 | 24 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 M HCl | 24 hours | 60 | |||
| 0.1 M NaOH | 24 hours | 60 | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 80 | |||
| Heat (Solution) | 48 hours | 80 | |||
| Photolysis | Per ICH Q1B |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Dimethylone Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Dimethylone's cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cross-reactivity in immunoassays?
A1: this compound (also known as bk-MDDMA) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) structurally related to amphetamines.[1][2] Its chemical structure shares similarities with target analytes of common drug screening immunoassays, such as amphetamine, methamphetamine, and MDMA.[3][4] This structural resemblance is the primary reason for cross-reactivity, where the antibodies in an immunoassay bind to this compound, leading to a false-positive result.[3]
Q2: Which types of immunoassays are most affected by this compound cross-reactivity?
A2: The degree of cross-reactivity is highly variable and depends on the specific cathinone derivative, the antibody used in the assay, and the assay's cutoff concentration.[3] While many synthetic cathinones show limited cross-reactivity in standard amphetamine and methamphetamine assays, some specialized assays for mephedrone (B570743) and MDPV are available.[5] However, significant cross-reactivity can sometimes be observed in assays for MDMA (ecstasy) and phencyclidine (PCP).[1][5] It is crucial to consult the manufacturer's package insert for the specific immunoassay kit being used for any known cross-reactivity information.
Q3: What is the first step I should take if I suspect a false-positive result due to this compound?
A3: The gold standard for confirming a presumptive positive immunoassay result is a more specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] These methods can definitively distinguish between the target analyte and structurally similar compounds like this compound.[4] Therefore, any unexpected positive result from an immunoassay should be considered presumptive and confirmed using a more specific method.
Q4: Can I rely solely on immunoassay screening for the detection of synthetic cathinones like this compound?
A4: No, reliance on immunoassay screening alone is insufficient for the conclusive identification of synthetic cathinones.[5] Many newer cathinone analogs may not be detected at all by existing assays, leading to false negatives.[5] Conversely, some derivatives can cause false-positive results in other drug assays.[5] Therefore, a comprehensive toxicological screening for novel psychoactive substances requires more advanced analytical methods.[6]
Troubleshooting Guides
Issue 1: Unexpected Positive Result in an MDMA/Amphetamine Immunoassay
Possible Cause: Cross-reactivity with this compound or another synthetic cathinone.
Troubleshooting Steps:
-
Review Assay Specificity: Carefully check the manufacturer's data sheet for your immunoassay kit for any listed cross-reactivity with this compound or other cathinone derivatives.
-
Sample Dilution: In some cases, diluting the sample can help to reduce the impact of a cross-reactant, especially if its affinity for the antibody is significantly lower than that of the target analyte. However, this may also reduce the sensitivity for the actual target drug.
-
Alternative Immunoassay: If available, re-screen the sample with an immunoassay from a different manufacturer that utilizes a different antibody. Cross-reactivity profiles can vary significantly between kits.
-
Confirmatory Testing: The most crucial step is to send the sample for confirmatory analysis using GC-MS or LC-MS/MS. This will provide a definitive identification of the substance(s) present in the sample.[4]
Issue 2: High Background or Inconsistent Results in Immunoassay
Possible Cause: Matrix effects from the sample (e.g., urine, plasma) are interfering with the assay.
Troubleshooting Steps:
-
Sample Pre-treatment: Employ a sample preparation technique to clean up the sample and remove potential interfering substances. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Detailed protocols are provided in the "Experimental Protocols" section.
-
Optimize Chromatographic Separation (for LC-based assays): Ensure that the chromatographic method effectively separates this compound from the target analyte and other matrix components.
-
Use of an Internal Standard: Incorporating a suitable internal standard can help to compensate for matrix effects and improve the accuracy of quantification.
Data Presentation: Cross-Reactivity of Cathinones in Immunoassays
The following tables summarize reported cross-reactivity data for various cathinone derivatives with commercially available immunoassay kits. It is important to note that data for this compound is limited, and the cross-reactivity of other cathinones can serve as an indicator of potential interference.
Table 1: Cross-Reactivity of Selected Cathinones in ELISA Kits
| Cathinone Derivative | Target Assay | Cross-Reactivity (%) | Reference |
| Mephedrone | Mephedrone/Methcathinone | High (detected at 150 ng/mL) | [7] |
| Methylone | MDMA | Can cause false positives at 10 µg/mL in EMIT® assays | [8] |
| Various Cathinones | Amphetamine/Methamphetamine | Generally <4% | [7] |
Table 2: Positive Rates of Various Immunoassays for a Panel of 94 Designer Drugs (including cathinones)
| Immunoassay Kit | Positive Rate at 100 µg/mL | Reference |
| Microgenics DRI® Ecstasy | 19% | |
| Microgenics DRI® Phencyclidine | 20% | |
| Lin-Zhi Methamphetamine | 39% | |
| Siemens/Syva® EMIT®II Plus Amphetamines | 43% | |
| CEDIA® DAU Amphetamine/Ecstasy | 57% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for cleaning up urine samples prior to immunoassay to reduce matrix interference. It may require optimization for your specific application.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample
-
Methanol
-
Deionized water
-
Phosphate (B84403) buffer (pH 6)
-
Elution solvent (e.g., dichloromethane (B109758):isopropanol:ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Adjust the pH of the urine sample to approximately 6 with a phosphate buffer.
-
Column Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid. Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the cathinones with two aliquots of 1.5 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable buffer for your immunoassay.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This is a basic LLE protocol that can be adapted to reduce interference from this compound and other cathinones.
Materials:
-
Urine sample
-
Internal standard (optional but recommended)
-
Buffer to adjust pH (e.g., concentrated ammonium hydroxide)
-
Organic solvent (e.g., a mixture of dichloromethane and isopropanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of urine, add an internal standard. Add a buffer to adjust the pH to make the cathinones less water-soluble.
-
Extraction: Add 3-5 mL of the organic solvent. Vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the appropriate buffer for your immunoassay.
Visualizations
Caption: General workflow for a competitive immunoassay.
Caption: Logical steps for troubleshooting a suspected false-positive result.
References
- 1. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Assessment of false positive rates of immunoassay kits for ecstasy compared to chromatographic method | AVESİS [avesis.erciyes.edu.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ojp.gov [ojp.gov]
Technical Support Center: Refining Purification Methods for Synthesized Dimethylone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthesized Dimethylone (βk-MDDMA).
Troubleshooting Guide
This section addresses common problems that may arise during the purification of this compound, offering potential causes and step-by-step solutions.
Question: Why is the yield of purified this compound low after recrystallization?
Possible Causes & Solutions:
-
Incomplete Precipitation: The cooling process may have been too rapid, or the final temperature was not low enough to induce complete crystallization.
-
Solution: Ensure a slow and gradual cooling process. After initial cooling to room temperature, place the crystallization vessel in an ice bath and subsequently in a freezer to maximize crystal formation.[1]
-
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. A good starting point is to add the hot solvent portion-wise until all the solid has just dissolved.[1]
-
-
Product Loss During Washing: The wash solvent may be too warm or too large in volume, dissolving some of the purified crystals.
-
Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away residual impurities without dissolving the product.
-
-
Premature Crystallization During Hot Filtration: If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask to prevent a drop in temperature during filtration. Minimize the exposure of the hot solution to cooler air.
-
Question: The purified product appears oily or discolored. What is the cause and how can it be resolved?
Possible Causes & Solutions:
-
Trapped Solvent: The crystals may have formed too quickly, trapping solvent and impurities within the crystal lattice.
-
Solution: Ensure the crystallization process is slow. Redissolve the oily product in a minimal amount of hot solvent and allow it to cool down slowly to form well-defined crystals. Ensure the final product is thoroughly dried under vacuum.
-
-
Presence of Synthesis Byproducts: Certain impurities formed during the synthesis may be co-precipitating with the this compound. Common impurities in the synthesis of related cathinones can include unreacted starting materials or byproducts from side-reactions.[2][3]
-
Solution: An additional purification step, such as column chromatography, may be necessary. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can effectively separate this compound from many organic impurities.
-
-
Degradation: this compound, like other cathinones, can be sensitive to heat and light.[4]
-
Solution: Avoid prolonged exposure to high temperatures during recrystallization and ensure storage in a cool, dark, and inert environment.
-
Question: Analytical tests (e.g., GC-MS, NMR) still show the presence of impurities after purification. What are the next steps?
Possible Causes & Solutions:
-
Ineffective Recrystallization Solvent: The chosen solvent may not be optimal for separating the specific impurities present.
-
Solution: Experiment with different solvent systems for recrystallization. A combination of a good solvent (in which this compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) can be effective.
-
-
Complex Impurity Profile: The crude product may contain a mixture of impurities with polarities similar to this compound, making separation by simple recrystallization difficult.[2]
-
Solution: Employ a more advanced purification technique like column chromatography. For complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) may be required for achieving high purity.
-
-
Isomeric Impurities: The synthesis may have produced positional isomers which can be difficult to separate.[5]
-
Solution: Specialized chromatographic techniques, such as supercritical fluid chromatography (SFC), or the use of specific stationary phases in HPLC may be necessary to resolve isomers.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
While specific data for this compound is limited in readily available literature, suitable solvent systems can be inferred from protocols for similar compounds like MDMA and Methylone.[1][6] A good starting point is to use a polar protic solvent like isopropanol (B130326) or ethanol. Anhydrous acetone (B3395972) has also been reported to be effective for recrystallizing related hydrochloride salts.[6] The ideal solvent should dissolve this compound readily at its boiling point but poorly at low temperatures (e.g., 0-5 °C).[1]
Q2: How can I choose an appropriate stationary and mobile phase for column chromatography of this compound?
For standard column chromatography, silica gel is a common and effective stationary phase. Given that this compound is a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is recommended. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the more polar solvent, will likely provide the best separation of this compound from both less polar and more polar impurities. The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
Q3: What are the common impurities encountered in this compound synthesis and how can they be identified?
Common impurities can include unreacted precursors, intermediates such as 3,4-methylenedioxypropiophenone, and byproducts from side reactions like dimerization or oxidation.[2][3] Identification of these impurities is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Comparing the obtained spectra with known reference standards or literature data is essential for unambiguous identification.
Q4: What are the best practices for the storage of purified this compound?
Purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent oxidation. It should be kept in a cool, dark, and dry place to minimize degradation. Many synthetic cathinones are not stable at room temperature for extended periods.[4] For long-term storage, refrigeration or freezing is recommended.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound HCl
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound HCl. Add a minimal volume of hot isopropanol (or another suitable solvent) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a pre-heated filter funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation. For even greater yield, subsequently place it in a freezer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound Free Base
-
Preparation of the Free Base: If starting with the HCl salt, dissolve it in water and basify with a suitable base (e.g., sodium carbonate solution) to a pH of ~9-10. Extract the free base into an organic solvent like dichloromethane (B109758) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound free base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound free base.
-
Salt Formation (Optional): If the HCl salt is desired, dissolve the purified free base in a suitable solvent (e.g., ether or isopropanol) and add a stoichiometric amount of ethereal HCl or HCl in isopropanol to precipitate the salt. Collect the salt by filtration and dry under vacuum.
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening
| Solvent System | This compound Solubility (Cold) | This compound Solubility (Hot) | Crystal Quality |
| Isopropanol | Low | High | Well-defined needles |
| Ethanol | Low-Medium | High | Small plates |
| Acetone | Low | Medium-High | Fine powder |
| Ethyl Acetate | Medium | High | Oily precipitate |
Note: This table presents illustrative data to guide solvent selection. Actual results may vary.
Table 2: Illustrative Column Chromatography Elution Parameters
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 (+ 0.1% TEA) | 2 column volumes | Elute non-polar impurities |
| 2 | 90:10 (+ 0.1% TEA) | 3 column volumes | Elute this compound |
| 3 | 70:30 (+ 0.1% TEA) | 2 column volumes | Elute polar impurities |
Note: This table provides a starting point for developing a gradient elution method. The optimal solvent ratios and volumes should be determined empirically using TLC.
Visualizations
Caption: Troubleshooting workflow for low purity after initial purification.
Caption: General experimental workflow for this compound purification and analysis.
References
- 1. bluelight.org [bluelight.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 28 synthetic cathinones and metabolites in urine by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Dimethylone Handling and Storage
Disclaimer
This document is intended for informational purposes for authorized researchers, scientists, and drug development professionals in legally sanctioned laboratory settings. Dimethylone is classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[1] All handling, storage, and disposal must be conducted in strict accordance with all applicable local, state, and federal laws and regulations. This guide is not a substitute for a comprehensive, site-specific risk assessment and adherence to institutional safety protocols.
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling and storing this compound in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as bk-MDDMA) is a substituted cathinone (B1664624) derivative with the chemical formula C₁₂H₁₅NO₃.[2][3] It is classified as a stimulant and empathogen.[1] In a laboratory setting, it is typically a white crystalline powder.[2] The primary hazards associated with this compound powder include:
-
Harmful if swallowed (H302).[4]
-
Causes skin irritation (H315).[4]
-
Causes serious eye irritation (H319).[4]
-
Harmful if inhaled (H332).[4]
-
May cause respiratory irritation (H335).[4]
-
May cause drowsiness or dizziness (H336).[4]
Q2: What are the immediate first aid measures in case of exposure?
A2: Immediate action is crucial. Always have a copy of the Safety Data Sheet (SDS) available for reference by first responders.[5]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for several minutes.[7] If irritation persists, seek medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][7] If the person feels unwell or has difficulty breathing, call a poison control center or doctor.[4][6]
-
Ingestion: Rinse the mouth with water (only if the person is conscious). Do not induce vomiting. Call a poison control center or doctor immediately.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is essential to prevent exposure.[8] At a minimum, personnel should wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[9] Always inspect gloves for damage before use and change them frequently, especially if contact is known or suspected.[9][10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[8][11]
-
Lab Coat/Gown: A lab coat or protective gown resistant to chemical permeation should be worn to protect the skin and clothing.[8][12]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or for procedures that may generate aerosols, a NIOSH-approved respirator is necessary.[8][9]
Q4: How should this compound be stored securely?
A4: As a Schedule I controlled substance, this compound must be stored with stringent security measures to prevent diversion and unauthorized access.[13]
-
Security: Store in a securely locked, substantially constructed safe or steel cabinet that is anchored to a wall or floor.[13][14] Access must be strictly limited to authorized personnel.[14]
-
Environment: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4][9] Protect from heat, light, and incompatible materials.[12]
-
Labeling: All containers must be clearly labeled with the chemical name and all relevant hazard warnings.[15]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste is considered hazardous waste and must be disposed of accordingly.[16]
-
Never dispose of this compound down the drain or in regular trash.[17]
-
Collect all waste (including contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container that is compatible with the chemical.[15][16][18]
-
Store the waste container in a designated satellite accumulation area.[16]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal, which typically involves collection by a licensed disposal company.[4][19]
Data Presentation: Hazard and Safety Summary
The following tables summarize key quantitative and qualitative safety data for this compound.
Table 1: Chemical and Hazard Identification
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one | [3] |
| Synonyms | This compound, bk-MDDMA | [2][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molar Mass | 221.256 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [2] |
| GHS Hazard Codes | H302, H315, H319, H332, H335, H336 |[4] |
Table 2: Personal Protective Equipment (PPE) Guidelines
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal absorption and skin irritation.[20] |
| Eye/Face | Chemical safety goggles and/or face shield | Protects against splashes, dust, and eye irritation.[11] |
| Body | Permeation-resistant lab coat or gown | Protects skin and personal clothing from contamination.[8] |
| Respiratory | NIOSH-approved respirator | Required for handling powder, potential aerosols, or in case of poor ventilation to prevent inhalation.[8] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for safely handling this compound within a controlled laboratory setting. It is not a substitute for a detailed, experiment-specific Standard Operating Procedure (SOP).
1.0 Pre-Experiment Preparation 1.1 Authorization: Confirm that the planned experiment is fully authorized and compliant with all institutional and federal regulations for a Schedule I substance. 1.2 Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.[21] 1.3 SDS Review: All personnel involved must review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[5] 1.4 Engineering Controls: Verify that the chemical fume hood or other primary containment device is certified and functioning correctly.[22] 1.5 PPE Donning: Don all required PPE as specified in Table 2 before entering the designated handling area.[22] 1.6 Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
2.0 Handling Procedure (Inside a Chemical Fume Hood) 2.1 Work Surface: Prepare the work surface by covering it with absorbent, disposable bench paper.[23] 2.2 Weighing: If weighing the powder, perform this task inside the fume hood on an analytical balance. Use anti-static weigh paper or boats to minimize dispersal. 2.3 Transfers: Handle the substance with care to avoid generating dust.[24] Use spatulas and other non-sparking tools. 2.4 Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[22] Keep containers closed when not in immediate use.
3.0 Post-Experiment Decontamination and Cleanup 3.1 Waste Segregation: Carefully place all contaminated disposable items (gloves, bench paper, pipette tips, etc.) into the designated hazardous waste container.[25] 3.2 Surface Decontamination: Decontaminate all non-disposable equipment and work surfaces within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol), followed by a final rinse with distilled water, if appropriate. 3.3 PPE Removal: Remove PPE in the correct order (e.g., gloves first, then gown, then eye protection) to avoid cross-contamination. Dispose of single-use PPE in the hazardous waste stream. 3.4 Hand Washing: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[21]
4.0 Secure Storage 4.1 Return to Storage: Securely close the primary container of this compound. 4.2 Logbook Entry: Document the amount used in the controlled substance logbook as required by regulations. 4.3 Secure Cabinet: Immediately return the container to the designated, anchored, and double-locked safe or cabinet.[13]
Visual Troubleshooting and Workflow Guides
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound in a lab.
Caption: A decision tree for troubleshooting and responding to a this compound spill in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C12H15NO3 | CID 9794472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalroute.com [chemicalroute.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. en.hesperian.org [en.hesperian.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. fishersci.com [fishersci.com]
- 13. research-compliance.umich.edu [research-compliance.umich.edu]
- 14. Storage and Security Guidelines | Research | WashU [research.washu.edu]
- 15. artsci.tamu.edu [artsci.tamu.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. dmc.umaine.edu [dmc.umaine.edu]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. danielshealth.com [danielshealth.com]
- 20. Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 22. ehs.tamu.edu [ehs.tamu.edu]
- 23. codancompanies.com [codancompanies.com]
- 24. safety.duke.edu [safety.duke.edu]
- 25. ptb.de [ptb.de]
Validation & Comparative
Dimethylone vs. Methylone: A Comparative Pharmacological Analysis
A meticulous examination of the pharmacological profiles of Dimethylone (βk-MDDMA) and Methylone (βk-MDMA) reveals distinct differences in their interactions with monoamine transporters, which likely underlie their unique psychoactive effects. This guide provides a comprehensive comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The primary mechanism of action for both this compound and Methylone involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in the stimulant and empathogenic effects associated with these compounds.[1][2]
The following tables summarize the in vitro data for the inhibition of monoamine transporters and induction of neurotransmitter release by both compounds. It is important to note that direct pharmacological data for this compound is scarce; therefore, data for the closely related structural analog N,N-dimethylcathinone is used as a proxy for comparative purposes.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Methylone | 2.84 ± 0.36 | 0.48 ± 0.03 | 8.42 ± 1.01 |
| N,N-dimethylcathinone (proxy for this compound) | 1.3 ± 0.2 | 0.16 ± 0.03 | > 10 |
Table 1: Monoamine Transporter Uptake Inhibition. Data represents the half-maximal inhibitory concentration (IC50) for the uptake of dopamine, norepinephrine, and serotonin. Lower values indicate greater potency. Data for Methylone is from Sogawa et al., 2011[3][4]; data for N,N-dimethylcathinone is from Simmler et al., 2013.
| Compound | Dopamine EC50 (nM) | Serotonin EC50 (nM) |
| Methylone | 117 | 234 |
| N,N-dimethylcathinone (proxy for this compound) | > 10,000 | > 10,000 |
Table 2: Neurotransmitter Release. Data represents the half-maximal effective concentration (EC50) for the release of dopamine and serotonin. Lower values indicate greater potency. Data is from Simmler et al., 2013.
Experimental Protocols
The data presented above is typically generated using the following experimental methodologies:
Monoamine Transporter Radioligand Binding Assay
This assay determines the affinity of a compound for a specific transporter.
-
Membrane Preparation: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporters are prepared from cultured cells (e.g., HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Methylone).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.
-
Cell Culture: Cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) are cultured in appropriate media.
-
Assay Procedure: On the day of the experiment, the cells are washed and pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.
-
Termination and Lysis: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity within the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Signaling Pathways and Experimental Workflows
The interaction of this compound and Methylone with monoamine transporters initiates a cascade of events that ultimately alters neuronal signaling. The following diagrams, generated using the DOT language, illustrate the general mechanism of action and a typical experimental workflow.
Figure 1: General mechanism of action for substituted cathinones like this compound and Methylone.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylone and monoamine transporters: correlation with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylone vs. MDMA: A Comparative Analysis of Behavioral Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Dimethylone (βk-MDDMA) and 3,4-methylenedioxymethamphetamine (MDMA) in rat models. The information presented is collated from preclinical research to assist in understanding the psychoactive and abuse potential of these compounds.
Summary of Behavioral Effects
This compound, a synthetic cathinone (B1664624), exhibits a behavioral profile in rats that shares significant similarities with MDMA, particularly in its subjective effects as measured by drug discrimination paradigms. However, nuanced differences in locomotor activity and reinforcing properties are emerging from preclinical studies. This guide will delve into the quantitative data and experimental methodologies from key studies to illuminate these comparisons.
Locomotor Activity
Both this compound and MDMA generally produce psychostimulant effects, leading to an increase in locomotor activity in rats. However, the potency and time course of these effects can differ.
Comparative Data on Locomotor Activity
| Drug | Dose Range (mg/kg, i.p.) | Peak Effect on Locomotor Activity | Study Reference |
| This compound | 1 - 30 | Dose-dependent increase | [1] |
| MDMA | 0.25 - 1 | Initial depression followed by stimulation | [2][3] |
Note: Direct side-by-side quantitative comparison of locomotor activity in the same study is limited. The data presented is compiled from separate studies investigating each compound.
Experimental Protocol: Open Field Test
The open field test is a common method used to assess general locomotor activity and exploratory behavior in rodents.
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
Procedure:
-
Rats are habituated to the testing room for at least 30 minutes prior to the experiment.
-
A single rat is placed in the center of the open field arena.
-
Locomotor activity, including distance traveled, rearing frequency, and time spent in the center versus the periphery, is recorded for a specified duration (e.g., 60 minutes).
-
Drug or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test session.
Drug Discrimination
Drug discrimination studies are a valuable tool for assessing the subjective effects of a drug. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly to receive a reward.
This compound has been shown to fully substitute for the discriminative stimulus effects of MDMA, indicating that rats perceive the subjective effects of this compound as being highly similar to those of MDMA.[1][4][5]
Comparative Data on Drug Discrimination
| Training Drug | Test Drug | ED₅₀ (mg/kg, i.p.) | Result | Study Reference |
| MDMA | This compound | 10.8 ± 0.1 | Full Substitution | [1] |
| MDMA | MDMA | 0.67 ± 0.05 | Full Substitution | [4] |
ED₅₀ (Effective Dose 50): The dose of a drug that produces 50% of its maximal effect. In this context, it is the dose at which the test drug produces responding on the drug-appropriate lever in 50% of the animals.
Experimental Protocol: Two-Lever Drug Discrimination Task
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellets).
Procedure:
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., MDMA) to receive a food reward.
-
On alternate days, they are trained to press the other lever (the "saline" lever) after receiving a saline injection to receive a food reward.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, rats are given a test drug (e.g., this compound) at various doses.
-
The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution for the training drug.
-
Self-Administration
Intravenous self-administration is a preclinical model used to assess the reinforcing effects of a drug, which is an indicator of its abuse potential. While data on this compound self-administration is not as readily available as for MDMA, studies on related cathinones provide some insight.
Generally, substituted cathinones like mephedrone (B570743) and methylone are robustly self-administered by rats. In contrast, the intravenous self-administration of MDMA in rats has been reported to be inconsistent across different laboratory settings. This suggests that this compound may have a higher reinforcing efficacy than MDMA under certain conditions.
Experimental Protocol: Intravenous Self-Administration
Apparatus: Operant conditioning chambers equipped with two levers. An indwelling intravenous catheter is surgically implanted in the rat, connected to a syringe pump via a tether and swivel system.
Procedure:
-
Surgery and Recovery: Rats undergo surgery to implant a catheter into the jugular vein and are allowed to recover.
-
Acquisition Phase:
-
Rats are placed in the operant chamber, and presses on the "active" lever result in an intravenous infusion of the drug.
-
Presses on the "inactive" lever have no programmed consequences.
-
Sessions are conducted daily, and the number of infusions earned is recorded.
-
-
Dose-Response and Progressive Ratio Schedules:
-
To assess the potency of the reinforcing effects, different doses of the drug are made available.
-
Under a progressive ratio schedule, the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is used as a measure of the drug's motivational strength.
-
Conclusion
The available preclinical data indicate that this compound produces behavioral effects in rats that are largely similar to those of MDMA, particularly concerning their subjective effects. The full substitution of this compound for MDMA in drug discrimination studies is a key finding that suggests a shared mechanism of action and potential for similar subjective experiences in humans. While direct comparative data on locomotor activity and self-administration for this compound are still emerging, the existing evidence from related compounds suggests that this compound likely possesses significant abuse liability, potentially with more robust reinforcing effects than MDMA in rat models. Further research is warranted to fully elucidate the comparative behavioral pharmacology of these two substances.
References
- 1. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDPV self-administration in female rats: influence of reinforcement history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMA-like discriminative stimulus effects of seven cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for Dimethylone Detection in Oral Fluid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the toxicological and pharmacokinetic study of synthetic cathinones, the accurate detection of Dimethylone in oral fluid is a critical requirement. This guide provides a comparative overview of common analytical methods, supported by experimental data, to assist in the validation and selection of appropriate detection strategies. Oral fluid offers a non-invasive alternative to blood and urine for monitoring drug use, with detection windows that can reflect recent consumption.[1]
Comparison of Analytical Methods
The primary methods for the detection and quantification of synthetic cathinones like this compound in oral fluid include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity, allowing for the detection of parent drugs and their metabolites at low concentrations.[2][3] It is particularly advantageous for analyzing the polar and thermally labile nature of synthetic cathinones. Different mass analyzers, such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) like Orbitrap, can be employed. While both provide accurate results, triple quadrupole systems often demonstrate higher sensitivity and lower limits of detection in oral fluid samples.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique in toxicology. However, for synthetic cathinones, it often requires a derivatization step to handle their polar nature, which can add complexity to the workflow.[6] Despite this, validated GC-MS/MS methods have shown performance comparable to LC-MS/MS in terms of detection limits and required sample volumes.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) serves as a rapid screening tool.[2] While ELISA kits are available for amphetamine-like substances and can show cross-reactivity with synthetic cathinones, they are generally less specific than chromatographic methods.[8] Positive ELISA results typically require confirmation by a more specific method like LC-MS/MS or GC-MS.[2]
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for the detection of synthetic cathinones in oral fluid, providing a basis for comparison.
Table 1: Comparison of LC-MS/MS Analyzers for Synthetic Cathinone Detection in Oral Fluid [9]
| Parameter | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Orbitrap) |
| Method Detection Limit (MDL) | 0.003–0.030 ng/g | 0.010–0.035 ng/g |
| Method Quantification Limit (MQL) | 0.075 ng/g | 0.075–0.100 ng/g |
| Linearity (R²) | >0.99 | >0.99 |
| Apparent Recovery | Similar for both | Similar for both |
| Matrix Effect | Similar for both | Similar for both |
| Accuracy | Good | Good |
Table 2: Performance of a Validated LC-MS/MS Method for Synthetic Cathinones in Oral Fluid [6]
| Parameter | Value |
| Method Detection Limit (MDL) | 0.003–0.03 ng/g |
| Method Quantification Limit (MQL) | 0.075 ng/g |
Table 3: Performance of a Validated GC-MS/MS Method for Opioids and Fentanoids in Oral Fluid (as a proxy for complex analytes) [7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.10–0.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2–0.5 ng/mL |
| Linearity (R²) | ≥ 0.993 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis.
LC-MS/MS with Solid-Phase Extraction (SPE)
This method is suitable for high-throughput toxicological screening of synthetic cathinones.[10]
-
Sample Collection: Oral fluid is collected using a specialized device.[11]
-
Internal Standard Addition: A solution of deuterated internal standards is added to the oral fluid sample.
-
Solid-Phase Extraction:
-
The sample is loaded onto an SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with an appropriate solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.
LC-MS/MS with "Dilute-and-Shoot" Method
This simplified approach offers rapid sample processing.[12][13]
-
Sample Collection: Oral fluid is collected, often into a buffer solution.[12]
-
Dilution: An aliquot of the oral fluid/buffer mixture is diluted with an internal standard solution.[13]
-
Centrifugation: The diluted sample is centrifuged to pellet any precipitates.
-
LC-MS/MS Analysis: The supernatant is directly injected into the LC-MS/MS system.
GC-MS/MS with Solid-Phase Extraction (SPE)
A robust method for the quantification of various drug classes.[7]
-
Sample Collection: 200 µL of oral fluid is used.[7]
-
Internal Standard Spiking: The sample is spiked with an internal standard solution.
-
Solid-Phase Extraction: A fast and simple SPE procedure is performed to isolate the analytes.[7]
-
Derivatization (if necessary): Analytes may require derivatization to improve their chromatographic properties.
-
GC-MS/MS Analysis: The prepared sample is injected into the GC-MS/MS system, with detection in Multiple Reaction Monitoring (MRM) mode for high specificity.[7]
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.
Caption: Workflow for this compound detection using SPE and LC-MS/MS.
Caption: Workflow for this compound detection using "Dilute-and-Shoot".
References
- 1. Analytical techniques for drug detection in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Testing in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral fluid is a viable alternative for monitoring drug abuse: detection of drugs in oral fluid by liquid chromatography-tandem mass spectrometry and comparison to the results from urine samples from patients treated with Methadone or Buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an ELISA-based screening assay for the detection of amphetamine, MDMA and MDA in blood and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. hpst.cz [hpst.cz]
- 12. sciex.com [sciex.com]
- 13. eurekakit.com [eurekakit.com]
Cross-Validation of Dimethylone Quantification: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), such as the synthetic cathinone (B1664624) Dimethylone, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds is crucial for toxicological assessment, pharmacokinetic studies, and law enforcement. This guide provides a comparative overview of the analytical platforms commonly employed for the quantification of this compound, with a focus on cross-validation of results. We will delve into the experimental protocols and performance data of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparative Overview of Analytical Platforms
The choice of analytical platform for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While mass spectrometry-based methods offer high sensitivity and specificity, HPLC-UV provides a more accessible alternative for some applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For synthetic cathinones like this compound, derivatization is often employed to improve chromatographic behavior and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more cost-effective and less complex technique compared to mass spectrometry. While it may lack the sensitivity and selectivity of MS-based methods, it can be suitable for the analysis of bulk materials or samples with higher concentrations of this compound.[1][2]
Quantitative Performance Data
The following table summarizes the key validation parameters for the quantification of this compound and related synthetic cathinones across different analytical platforms as reported in the literature. It is important to note that direct inter-laboratory comparison studies for this compound are not extensively published; therefore, the data presented here is a compilation from various studies on this compound or its close analogs.
| Analytical Platform | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| GC-MS | Synthetic Cathinones (incl. Methylone) | Urine | 5 ng/mL (MDPV: 20 ng/mL) | 20 ng/mL (MDPV: 50 ng/mL) | > 0.995 | < 15% | Satisfactory (<15% deviation) | [3] |
| LC-MS/MS | Methylone, other cathinones | Meconium | 0.5-1 ng/g | 1-2 ng/g | > 0.99 | < 10% | 87.3 - 97.8% | [4] |
| LC-MS/MS | 16 Synthetic Cathinones & 10 Metabolites | Urine | 0.09 - 0.5 ng/mL | 1 ng/mL | Not Specified | < 14.3% | Not Specified | [5] |
| LC-Q/TOF-MS | 22 Synthetic Cathinones (incl. Methylone) | Urine, Blood | Not Specified | 0.25 - 5 ng/mL | Not Specified | Within acceptable thresholds | 81 - 104% | [6] |
| UPLC-MS/MS | N,N-dimethylpentylone | Biological Specimens | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| HPLC-UV | Cathinone derivatives (incl. This compound) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
Note: The data for HPLC-UV in the context of quantification is limited in the reviewed literature, as the primary application found was for enantioseparation. Further studies are needed to establish validated quantitative methods using this platform.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental workflows for each platform.
GC-MS Workflow
Caption: GC-MS workflow for this compound quantification.
A typical GC-MS protocol for synthetic cathinones in urine involves a solid-phase extraction (SPE) step for sample clean-up and concentration.[3] This is followed by a derivatization step to enhance the volatility and thermal stability of the analytes. The derivatized extract is then injected into the GC-MS system. Separation is commonly achieved on a capillary column, such as an HP-5MS, followed by mass spectrometric detection.[3]
LC-MS/MS Workflow
Caption: LC-MS/MS workflow for this compound quantification.
For LC-MS/MS analysis, sample preparation can involve either liquid-liquid extraction or solid-phase extraction.[7] The extract is then injected into the liquid chromatograph. Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][7] Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
HPLC-UV Workflow
Caption: HPLC-UV workflow for this compound analysis.
An HPLC-UV method for cathinone derivatives typically involves dissolving the sample in a suitable solvent, often the mobile phase itself, followed by filtration.[1][2] The analysis is performed under isocratic conditions with a UV detector monitoring the absorbance at a specific wavelength, for instance, 230 nm.[1] For chiral separations, a specialized chiral stationary phase is used.[1][2]
Cross-Validation and Inter-Laboratory Comparison
To ensure the reliability and comparability of quantitative data across different laboratories and analytical platforms, a robust cross-validation strategy is essential. This involves the analysis of the same samples by different methods and/or in different laboratories. Inter-laboratory comparison studies, where a central organizer distributes blind samples to participating labs, are crucial for assessing the proficiency of different analytical approaches.[9][10][11] The statistical analysis of the results from such studies helps to identify any systematic bias between methods and to establish consensus values for reference materials.
Conclusion
The quantification of this compound can be reliably achieved using various analytical platforms, with LC-MS/MS offering the highest sensitivity and selectivity, making it the preferred method for biological samples. GC-MS provides a robust alternative, particularly for forensic applications. While HPLC-UV is a more accessible technique, its application for the quantification of this compound at trace levels requires further validation. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in selecting the most appropriate analytical method and in the cross-validation of their results, ultimately ensuring the accuracy and reliability of this compound quantification.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of the New Synthetic Cathinone N,N-Dimethylpentylone in a Post-Mortem Case Series [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. medpace.com [medpace.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Metabolic Maze: A Comparative Analysis of Dimethylone and Other Cathinones
For Immediate Release
A deep dive into the metabolic pathways of Dimethylone and its synthetic cathinone (B1664624) counterparts reveals key differences in biotransformation, offering crucial insights for researchers, scientists, and drug development professionals. This comprehensive guide synthesizes experimental data to provide an objective comparison of their metabolic fates, highlighting the enzymatic processes that govern their breakdown and elimination.
The metabolism of synthetic cathinones, a diverse class of psychoactive substances, is a complex process primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver. Understanding these pathways is paramount for predicting their pharmacological and toxicological profiles. This report focuses on the comparative metabolic analysis of this compound (bk-MDDMA) and other notable cathinones, supported by experimental data and detailed methodologies.
Major Metabolic Pathways of Cathinones
Synthetic cathinones generally undergo extensive Phase I and Phase II metabolism. The primary Phase I reactions include:
-
β-Keto Reduction: The reduction of the ketone group to a hydroxyl group is a common pathway for most synthetic cathinones.[1][2]
-
N-Dealkylation: The removal of alkyl groups from the nitrogen atom is another frequent metabolic transformation.[1][2]
-
Hydroxylation: This can occur on the alkyl chain or the aromatic ring of the cathinone molecule.
-
Demethylenation: For cathinones containing a 3,4-methylenedioxy group, such as this compound and Methylone, this process, mediated by enzymes like CYP2D6 and CYP2C19, is a significant metabolic route.[3]
Following Phase I reactions, the resulting metabolites often undergo Phase II conjugation, primarily with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase their water solubility and facilitate their excretion from the body.
Metabolic Profile of this compound
In vitro studies utilizing human liver microsomes (HLM) have identified several key metabolic pathways for this compound. The primary routes of metabolism for this compound are:
-
Demethylenation: This is a major metabolic pathway for this compound, leading to the formation of a dihydroxy metabolite.[4]
-
β-Keto Reduction: The ketone group of this compound is reduced to form the corresponding alcohol metabolite.[1]
-
N-Dealkylation: The removal of one of the methyl groups from the nitrogen atom.[4]
-
Hydroxylation: The addition of a hydroxyl group to the molecule.[4]
-
N-Oxidation: This pathway has also been observed for this compound.[4]
One study that investigated the in vitro metabolism of nine methylenedioxy-substituted synthetic cathinones found that analytes with N,N-dimethylamino moieties, such as this compound, exhibited higher ratios of N-dealkylation and β-keto reduction compared to some other analogs.[1][2]
Comparative Analysis with Other Cathinones
The metabolic pathways of this compound show both similarities and differences when compared to other synthetic cathinones.
| Cathinone | Major Metabolic Pathways Identified (In Vitro) | Primary CYP Enzymes Implicated |
| This compound | Demethylenation, β-Keto Reduction, N-Dealkylation, Hydroxylation, N-Oxidation[1][2][4] | CYP2D6, CYP2C19 (inferred for demethylenation)[3] |
| Methylone | Demethylenation (leading to HHMC and HMMC), N-Demethylation (leading to MDC)[5] | CYP2D6, CYP1A2, CYP2B6, CYP2C19[6] |
| Mephedrone | β-Keto Reduction, N-Demethylation, Hydroxylation of the tolyl group | CYP2D6 |
| Mexedrone | Hydroxylation, N- and O-dealkylation | CYP2C19, CYP2D6, CYP1A2[3] |
| Cathinone | β-Keto Reduction | CYP1A2, CYP2A6, CYP3A5 (inhibitory effects)[7] |
This table summarizes findings from multiple in vitro studies. The involvement of specific CYP enzymes can vary, and further research is needed for a complete picture.
Quantitative Insights
While comprehensive enzyme kinetic data (Km and Vmax) for this compound remains limited in the public domain, semi-quantitative analyses provide valuable comparative insights. A study using peak area ratios from in vitro experiments with human liver microsomes demonstrated the relative abundance of different metabolites for various methylenedioxy-substituted cathinones. For this compound, metabolites resulting from demethylenation and β-keto reduction were significant.[1][2]
For comparison, a study on Methylone metabolism in rats provided detailed in vivo pharmacokinetic data. After subcutaneous administration, Methylone and its N-demethylated metabolite, MDC, peaked in plasma earlier than its demethylenated metabolites, HHMC and HMMC.[5] This highlights the potential for different metabolic rates and durations of action among cathinone analogs.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
A common method to study the Phase I metabolism of cathinones involves incubating the compound with pooled human liver microsomes.
Materials:
-
Test cathinone (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-HRMS system for analysis
Procedure:
-
Prepare a stock solution of the test cathinone in a suitable solvent.
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test cathinone at the desired final concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample to precipitate the proteins.
-
Analyze the supernatant for the parent drug and its metabolites using a validated LC-HRMS method.
Quantification of Metabolites by LC-MS/MS
A sensitive and selective method for the simultaneous quantification of the parent cathinone and its metabolites in biological matrices like plasma or microsomal incubates.
Instrumentation:
-
Liquid Chromatography (LC) system coupled with a tandem mass spectrometer (MS/MS)
Sample Preparation (from in vitro incubation):
-
Following protein precipitation with acetonitrile, the supernatant is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase.
-
An aliquot is injected into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Column: A suitable C18 or phenyl-hexyl column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the parent drug and each metabolite are monitored.
Visualizing Metabolic Pathways and Workflows
To illustrate the complex processes involved in cathinone metabolism and its analysis, the following diagrams were generated using the DOT language.
Conclusion
The metabolic landscape of synthetic cathinones is intricate and varies depending on the specific chemical structure of the compound. This compound undergoes several key metabolic transformations, with demethylenation and β-keto reduction being prominent pathways. While sharing common metabolic routes with other cathinones, the relative importance of these pathways can differ, influencing the pharmacokinetic and pharmacodynamic properties of each substance. Further research, particularly in generating comprehensive enzyme kinetic data for this compound and other emerging cathinones, is crucial for a more complete understanding of their metabolic fate and potential for drug-drug interactions. This knowledge is essential for the development of effective analytical methods for their detection and for assessing their potential risks to public health.
References
- 1. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]
- 2. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] In Vitro Metabolism and Pharmacokinetic Studies on Methylone | Semantic Scholar [semanticscholar.org]
- 7. In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Findings on Dimethylone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro pharmacological data available for Dimethylone (also known as βk-MDDMA), a synthetic cathinone. By consolidating quantitative data and detailing experimental methodologies from various studies, this document aims to facilitate the assessment of the reproducibility of findings regarding its mechanism of action. The focus is on its interactions with monoamine transporters, its metabolic fate in human liver microsomes, and its broader receptor binding profile.
Executive Summary
This compound primarily acts as a non-selective monoamine transporter inhibitor, with a rank order of potency for inhibition of NET > DAT > SERT. It is also a substrate for these transporters, inducing monoamine release, although quantitative data on its potency as a releasing agent is less consistently reported. In vitro metabolism studies using human liver microsomes have consistently identified several key phase I metabolites resulting from N-dealkylation, β-keto reduction, demethylenation, and hydroxylation. Reproducibility of these core findings across different studies is generally high, though variations in reported quantitative values (e.g., IC50) exist, likely due to differences in experimental protocols. Data on its binding affinity to a wider range of CNS receptors remains limited, highlighting an area for future investigation.
Quantitative Data Comparison
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Monoamine Transporter Inhibition by this compound
| Transporter | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Human Dopamine (B1211576) Transporter (hDAT) | Uptake Inhibition | 4.82 | 2.73 ± 0.2 | [1] |
| Human Dopamine Transporter (hDAT) | Uptake Inhibition | 1.8 ± 0.2 | - | [2] |
| Human Norepinephrine (B1679862) Transporter (hNET) | Uptake Inhibition | 0.73 ± 0.08 | - | [2] |
| Human Serotonin (B10506) Transporter (hSERT) | Uptake Inhibition | 33.7 ± 4.2 | - | [2] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands, incubation times).
Table 2: In Vitro Metabolites of this compound in Human Liver Microsomes
| Metabolite ID | Metabolic Reaction | m/z [M+H]+ | Reference |
| M-M1 | Demethylenation | 210 | [3] |
| M-M2 | N-Dealkylation | 208 | [3] |
| M-M3 | Demethylenation + Reduction | 224 | [3] |
| M-M4 | Hydroxylation | 238 | [3] |
| M1 | N-dealkylation | - | [4][5] |
| M2 | β-ketone reduction | - | [4][5] |
| M3 | Demethylenation | - | [4][5] |
| M4 | Aliphatic hydroxylation | - | [4][5] |
Note: The nomenclature for metabolites may differ between studies. The table reflects the primary metabolic pathways identified.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
2. Uptake Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or a reference compound.
-
A radiolabeled substrate is added to initiate the uptake reaction. Commonly used substrates include:
-
[3H]Dopamine for hDAT
-
[3H]Norepinephrine for hNET
-
[3H]Serotonin (5-HT) for hSERT
-
-
The final concentration of the radiolabeled substrate is typically near its Km value for the respective transporter.
-
The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
3. Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the control (no drug).
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves using software such as GraphPad Prism.
In Vitro Metabolism in Human Liver Microsomes
This assay identifies the phase I metabolites of a compound when incubated with human liver microsomes (HLMs), which are rich in cytochrome P450 enzymes.
1. Incubation Mixture Preparation:
-
A typical incubation mixture contains:
-
Pooled human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration)
-
This compound (e.g., 1-10 µM)
-
An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure the continuous supply of the necessary cofactor for CYP450 enzymes.
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200-500 µL.
-
2. Incubation Procedure:
-
The reaction is initiated by the addition of the NADPH-regenerating system after a brief pre-incubation of the other components at 37°C.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes), often with gentle shaking.
3. Reaction Termination and Sample Preparation:
-
The reaction is terminated by adding an ice-cold quenching solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected for analysis.
4. Metabolite Identification:
-
The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolites are identified based on their retention times and the mass-to-charge ratio (m/z) of their protonated molecules [M+H]+ and their fragmentation patterns compared to the parent drug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's in vitro mechanism of action.
Caption: Workflow for monoamine transporter uptake inhibition assay.
Caption: Workflow for in vitro metabolism study in human liver microsomes.
References
- 1. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy Comparison Guide: Dimethylone (Pentylone) and Other Novel Psychoactive Substances
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. The substances discussed are potent psychoactive compounds and are classified as controlled substances in many jurisdictions. All research involving these substances must be conducted in compliance with local, national, and international laws and regulations under appropriate licenses.
Introduction
Novel psychoactive substances (NPS) represent a large and evolving class of compounds designed to mimic the effects of traditional illicit drugs. Among these, synthetic cathinones, or β-keto amphetamines, are a prominent group known for their psychostimulant effects.[1][2] These compounds primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[3][4]
This guide provides a comparative analysis of the efficacy of Pentylone (B609909) (βk-MBDP) , a potent synthetic cathinone (B1664624) sometimes referred to by names such as Dimethylone, with other well-characterized cathinones (e.g., Methylone, Butylone (B606430), MDPV) and reference psychostimulants (e.g., MDMA, Methamphetamine). The comparison focuses on in vitro interactions with monoamine transporters and corresponding in vivo behavioral outcomes, supported by experimental data.
The efficacy of these substances can be understood through two primary mechanisms:
-
Uptake Inhibition (Blocking): The compound binds to the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration. This is typical of cocaine-like stimulants.[3]
-
Substrate-Mediated Release: The compound is transported into the presynaptic neuron and triggers the reverse transport (efflux) of neurotransmitters into the synapse. This is the mechanism of amphetamine-like stimulants.[3]
Some cathinones, including Pentylone, exhibit a "hybrid" activity, acting as a blocker at one transporter and a substrate at another.[5]
In Vitro Efficacy: Monoamine Transporter Inhibition
The potency of a compound as a monoamine transporter inhibitor is a key determinant of its pharmacological profile. This is typically measured as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
Structural modifications within the cathinone class significantly alter potency and selectivity. Notably, increasing the length of the α-carbon alkyl chain from Methylone (methyl) to Butylone (ethyl) and then to Pentylone (propyl) systematically increases potency at DAT relative to SERT.[5][6] This shift towards DAT selectivity is associated with more pronounced stimulant and reinforcing effects. Pentylone is a potent DAT blocker but acts as a substrate at SERT, inducing serotonin release.[5][7] In contrast, pyrovalerone derivatives like MDPV are highly potent and selective DAT/NET inhibitors but do not act as releasing agents.[8][9]
Table 1: Comparative In Vitro Potency (IC₅₀, nM) for Monoamine Transporter Uptake Inhibition
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio* | Primary Mechanism |
|---|---|---|---|---|---|
| Pentylone | 310[5] | 196 | 11700[5] | 37.7 | DAT/NET Blocker, SERT Substrate[5] |
| Methylone | 1370 | 834 | 4410 | 3.2 | Releaser/Substrate[6] |
| Butylone | 1440[5] | 694 | 24400[5] | 16.9 | DAT Blocker, SERT Substrate[5] |
| Mephedrone | 1340 | 1170 | 5090 | 3.8 | Releaser/Substrate[8] |
| MDPV | 2.4 | 2.6 | 3380 | 1408 | Blocker/Inhibitor[8] |
| MDMA | 9130 | 2040 | 1320 | 0.14 | Releaser/Substrate[6] |
| Methamphetamine | 1140 | 1080 | 19500 | 17.1 | Releaser/Substrate[6] |
| Cocaine | 472 | 293 | 711 | 1.5 | Blocker/Inhibitor[8] |
*Note: The DAT/SERT ratio (SERT IC₅₀ / DAT IC₅₀) indicates selectivity. A higher ratio signifies greater selectivity for the dopamine transporter over the serotonin transporter.
// Relationships pentylone -> dat [label="Blocks Reuptake", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; pentylone -> sert [label="Induces Release\n(Substrate Action)", color="#EA4335", fontcolor="#EA4335", style=dashed];
dat -> vesicle [label="Reuptake", style=dashed, dir=back]; sert -> vesicle [label="Reuptake", style=dashed, dir=back];
vesicle -> da_cleft [label="Release"]; vesicle -> ht_cleft [label="Release"];
sert -> ht_cleft [label="Efflux", dir=back, color="#34A853", style=bold];
da_cleft -> da_receptor [label="Binds"]; ht_cleft -> ht_receptor [label="Binds"];
da_receptor -> da_receptor [label="Signal", style=invis]; ht_receptor -> ht_receptor [label="Signal", style=invis]; }
Caption: Pentylone's hybrid mechanism at a monoamine synapse.
Experimental Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay
The following is a generalized protocol for determining the potency of test compounds to inhibit monoamine transporter uptake in cultured cells.[10][11]
Objective: To determine the IC₅₀ values of test compounds at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT, hNET, or hSERT.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).
-
Radiolabeled Substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT).
-
Test Compounds: Pentylone and other cathinones dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).
-
Reference Inhibitors: Known potent inhibitors for each transporter to define non-specific uptake (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
Equipment: Multi-well cell culture plates (e.g., 96-well), incubator, liquid scintillation counter, scintillation fluid.
Procedure:
-
Cell Culture and Plating: HEK-293 cells expressing the transporter of interest are cultured to ~80-90% confluency. The cells are then seeded into multi-well plates (e.g., 40,000-60,000 cells/well for a 96-well plate) and allowed to adhere overnight in an incubator (37°C, 5% CO₂).[12]
-
Preparation of Reagents: On the day of the assay, serial dilutions of the test compounds and reference inhibitors are prepared in the assay buffer. The radiolabeled substrate is also diluted to a final concentration near its Kₘ value.
-
Pre-incubation: The culture medium is aspirated from the wells, and the cells are washed once with assay buffer. The cells are then pre-incubated for 10-15 minutes at room temperature or 37°C with various concentrations of the test compound, reference inhibitor (for non-specific binding wells), or vehicle buffer (for total uptake wells).[13]
-
Uptake Initiation: The assay is initiated by adding the radiolabeled substrate to all wells.[10]
-
Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for the specific transporter.
-
Uptake Termination: The uptake reaction is rapidly terminated by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed (e.g., with 1% SDS), and the lysate from each well is transferred to a scintillation vial containing scintillation fluid.
-
Data Analysis: The radioactivity in each vial is measured as counts per minute (CPM) using a liquid scintillation counter. Specific uptake is calculated by subtracting the non-specific uptake (wells with reference inhibitor) from the total uptake (wells with vehicle). The data are normalized as a percentage of the control (vehicle) uptake and plotted against the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
Caption: Workflow for a radiolabeled neurotransmitter uptake assay.
In Vivo Efficacy: Behavioral Effects
The in vitro activity of cathinones at monoamine transporters translates to distinct behavioral profiles in vivo. Potency at DAT is strongly correlated with locomotor stimulation and reinforcing efficacy (i.e., abuse potential).[5]
Studies in rodent models demonstrate that Pentylone is a potent psychomotor stimulant.[7] Its greater DAT selectivity compared to Methylone and Butylone is consistent with its stronger reinforcing effects, which are more similar to methamphetamine than to MDMA.[5][6] In drug discrimination assays, rats trained to recognize methamphetamine generalize to Pentylone, whereas Butylone produces a stimulus cue more similar to MDMA.[5] This aligns with the neurochemical data, where the high DAT/SERT ratio of Pentylone predicts a predominantly stimulant effect, while the lower ratios for substances like Methylone and MDMA are associated with more entactogenic or empathogenic qualities.
Table 2: Comparative In Vivo Behavioral Efficacy
| Compound | Primary Behavioral Effect | Reinforcing Efficacy (Self-Administration) | Notes |
|---|---|---|---|
| Pentylone | Potent Locomotor Stimulant[7] | High; more efficacious than Methylone or Butylone.[5][14] | Produces a methamphetamine-like discriminative stimulus.[5] |
| Methylone | Locomotor Stimulant | Moderate; less efficacious than Pentylone.[6][14] | Produces an MDMA-like discriminative stimulus. |
| Mephedrone | Locomotor Stimulant | High | Effects are similar to methamphetamine but with some MDMA-like qualities.[15] |
| MDPV | Potent Locomotor Stimulant | Very High; more potent and effective than cocaine.[14] | A pure uptake inhibitor with a very high DAT/SERT ratio. |
| MDMA | Moderate Locomotor Stimulant | Moderate | Known for producing strong entactogenic/empathogenic effects. |
| Methamphetamine | Potent Locomotor Stimulant | Very High | A classic potent psychostimulant that acts as a releasing agent. |
Conclusion
The efficacy of Pentylone (this compound) and related synthetic cathinones is directly linked to their structure-activity relationships at monoamine transporters.
-
Pentylone distinguishes itself as a potent, DAT-selective psychostimulant. Its hybrid mechanism—acting as a potent blocker at DAT and NET while functioning as a substrate at SERT—underpins its strong locomotor and reinforcing effects, which are greater than those of earlier cathinones like Methylone and Butylone.[5][14]
-
Compared to MDPV , Pentylone is less potent as a DAT inhibitor but shares the characteristic of being primarily a transporter blocker rather than a releaser at dopaminergic terminals.[5][8]
-
Unlike Methylone or MDMA , which have more balanced effects on all three monoamine transporters and act as releasing agents, Pentylone's pharmacological profile is skewed towards dopamine, making it more comparable to a classical stimulant like methamphetamine.[5][6]
This analysis highlights that subtle chemical modifications can dramatically alter pharmacological efficacy, leading to compounds with distinct behavioral outcomes and abuse liabilities. The data presented underscore the importance of detailed neuropharmacological characterization in understanding and predicting the effects of emerging novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephedrone and other cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COMPARISON OF THE BEHAVIORAL AND CARDIOVASCUAR EFFECTS OF MEPHEDRONE WITH OTHER DRUGS OF ABUSE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for Dimethylone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including synthetic cathinones like Dimethylone, presents a significant challenge to toxicological screening. Immunoassays are a primary tool for high-throughput screening; however, their utility is contingent on the specificity of the antibodies employed. Cross-reactivity with structurally similar molecules can lead to false-positive results, while a lack of recognition of the target analyte can produce false negatives. This guide provides a framework for validating the specificity of antibodies for this compound immunoassays, offering a comparison with existing commercial assays and detailing the necessary experimental protocols.
Understanding the Challenge: Structure and Cross-Reactivity
This compound (bk-MDDMA) is a substituted cathinone (B1664624) and a structural analog of Methylone (bk-MDMA) and MDMA. Its core phenethylamine (B48288) structure with a β-ketone and a methylenedioxy ring makes it susceptible to cross-reactivity with antibodies developed for other cathinones, amphetamines, and MDMA. The key structural difference between this compound and Methylone is the presence of a dimethylated amine in this compound versus a methylated amine in Methylone. This seemingly minor difference can significantly impact antibody binding and, consequently, immunoassay specificity.
Comparative Analysis of Immunoassay Performance
Currently, there are no commercially available immunoassays specifically marketed for the detection of this compound. Therefore, screening relies on the cross-reactivity of assays designed for other synthetic cathinones or related compounds. The following tables provide a comparative overview of the cross-reactivity of Methylone (as a proxy for this compound) and other relevant cathinone derivatives with commercially available ELISA kits.
It is crucial to note that the following data is for Methylone and should be considered an estimate for this compound. The difference in the amine substitution may alter the actual cross-reactivity.
Table 1: Cross-Reactivity of Methylone and Other Cathinones with a Mephedrone/Methcathinone-Targeted Immunoassay
| Compound | Immunoassay Kit | Reported Cross-Reactivity (%) |
| Mephedrone | Randox Mephedrone/Methcathinone | 100 |
| Methcathinone | Randox Mephedrone/Methcathinone | 100 |
| Methylone | Randox Mephedrone/Methcathinone | Variable, reported lower than manufacturer's claim[1] |
| Methedrone | Randox Mephedrone/Methcathinone | 54-57[1] |
| Butylone | Randox Mephedrone/Methcathinone | Moderate[1] |
| Flephedrone | Randox Mephedrone/Methcathinone | Moderate[1] |
Data synthesized from a validation study of the Randox Drugs of Abuse V biochip array, which contains an anti-methcathinone antibody (BSI) that is 100% cross-reactive to mephedrone.[1]
Table 2: Cross-Reactivity of Various Cathinones with Methamphetamine/MDMA Immunoassays
| Compound | Immunoassay Kit | Reported Cross-Reactivity (%) |
| Mephedrone | OraSure Methamphetamine | 2-25[2] |
| Methcathinone | OraSure Methamphetamine | 2-25[2] |
| Methylone | OraSure Methamphetamine | 2-25[2] |
| 4-MEC | OraSure Methamphetamine | 2-25[2] |
| Flephedrone | OraSure Methamphetamine | 2-25[2] |
| Butylone | OraSure Methamphetamine | 2-25[2] |
| Methedrone | OraSure Methamphetamine | 2-25[2] |
| Cathinone Derivatives | Immunalysis or Neogen Methamphetamine | <2[2] |
This data indicates that while some methamphetamine assays show limited cross-reactivity, the concentrations required for a positive result are often high.[2]
Experimental Protocols for Antibody Specificity Validation
To rigorously validate the specificity of a new antibody for this compound, a series of experiments must be conducted. The following protocols outline the key methodologies.
Competitive ELISA for IC50 Determination and Cross-Reactivity
This assay is fundamental for quantifying the antibody's affinity for this compound and its cross-reactivity with structurally related compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and a panel of cross-reactants.
Materials:
-
Microtiter plates (96-well)
-
This compound-specific antibody (the antibody to be validated)
-
This compound standard
-
A panel of potential cross-reactants (see Table 3 for suggestions)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate the diluted standards or cross-reactants with a fixed concentration of the this compound-enzyme conjugate.
-
Add these mixtures to the antibody-coated wells.
-
Include control wells with only the enzyme conjugate (for maximum signal) and blank wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.
-
Determine the IC50 for this compound from the standard curve.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Table 3: Suggested Panel of Cross-Reactants for this compound Antibody Specificity Testing
| Class | Compound | Rationale |
| Target Analyte | This compound | Primary target |
| Structural Analogs | Methylone | N-demethylated analog |
| Ethylone | N-ethyl analog | |
| Butylone | N-butyl analog | |
| Pentylone | N-pentyl analog | |
| Parent Compounds | Cathinone | Core structure |
| Methcathinone | N-methylated core structure | |
| Amphetamine Class | Amphetamine | Structurally related stimulant |
| Methamphetamine | Structurally related stimulant | |
| MDMA | Methylenedioxy analog | |
| MDA | Methylenedioxy analog | |
| Other NPS | Mephedrone | Common synthetic cathinone |
| MDPV | Common synthetic cathinone | |
| Endogenous/OTC | Ephedrine | Structurally similar |
| Pseudoephedrine | Structurally similar |
Orthogonal Method Confirmation (e.g., LC-MS/MS)
To confirm the results of the immunoassay, a highly specific and sensitive orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be used.
Objective: To confirm the presence and concentration of this compound in samples that test positive by the immunoassay and to verify the absence of this compound in samples containing high concentrations of cross-reactants that may have produced a false-positive result.
Procedure: A validated LC-MS/MS method for the quantification of this compound and the panel of cross-reactants should be used to analyze a subset of samples tested with the immunoassay.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the principles behind immunoassay specificity.
References
A Comparative Analysis of the Psychostimulant Properties of Dimethylone and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylone (βk-MDDMA) and Methamphetamine are both potent psychostimulants that exert their effects through interaction with monoamine neurotransmitter systems. While Methamphetamine is a well-characterized and widely studied compound, this compound belongs to the class of synthetic cathinones and has emerged more recently. This guide provides a comparative overview of their psychostimulant effects, drawing upon preclinical experimental data. The information presented herein is intended to inform research, drug development, and forensic analysis by providing a direct comparison of their pharmacological and behavioral profiles.
Pharmacological Profile: Monoamine Transporter Interactions
The primary mechanism of action for both this compound and Methamphetamine involves the modulation of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Both compounds act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting non-vesicular release of neurotransmitters.
While direct comparative binding affinity (Ki) and uptake inhibition (IC50) data for this compound and Methamphetamine from a single study are limited, data for the structurally similar compound Methylone can be used as a proxy for this compound to provide a comparative context.
Table 1: Comparative Monoamine Transporter Inhibition (IC50, nM)
| Compound | DAT | SERT | NET | Reference |
| Methamphetamine | ~500 - 600 | ~20,000 - 40,000 | ~70 - 100 | [1][2] |
| Methylone (proxy for this compound) | ~210 | ~210 | ~260 | [3] |
Note: Lower IC50 values indicate greater potency.
Methamphetamine exhibits a preference for the norepinephrine transporter, followed by the dopamine transporter, with significantly lower potency at the serotonin transporter.[1][2] In contrast, Methylone demonstrates a more balanced profile, with similar potency across all three monoamine transporters.[3] This difference in selectivity likely underlies the distinct behavioral effects observed with these two compounds.
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions of awake, behaving animals. Studies investigating the effects of Methamphetamine have consistently shown a robust increase in extracellular dopamine levels in brain regions associated with reward and motor function, such as the nucleus accumbens and striatum.[4][5][6] The effect of Methamphetamine on serotonin release is comparatively less pronounced.[4]
Behavioral Pharmacology: Locomotor Activity and Conditioned Place Preference
Locomotor Activity
Locomotor activity is a commonly used behavioral measure to assess the stimulant effects of drugs. Both this compound and Methamphetamine produce dose-dependent increases in locomotor activity in rodents.
Table 2: Comparative Locomotor Activity in Mice
| Compound | ED50 (mg/kg) |
| Methamphetamine | 0.50 |
| This compound | 4.9 |
ED50 represents the dose required to produce 50% of the maximal effect.
As shown in Table 2, Methamphetamine is significantly more potent than this compound in stimulating locomotor activity, with an ED50 value approximately 10-fold lower.
Conditioned Place Preference (CPP)
Conditioned Place Preference is a preclinical model used to evaluate the rewarding and reinforcing properties of drugs. In this paradigm, the animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding potential.
While direct comparative CPP studies between this compound and Methamphetamine are not available, separate studies have demonstrated that both compounds are capable of inducing a conditioned place preference in rodents, suggesting they both possess rewarding effects.[7] The relative potency and magnitude of the rewarding effects of this compound compared to Methamphetamine require further investigation through direct comparative studies.
Experimental Protocols
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant monoamine transporters.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine and serotonin in a specific brain region of a freely moving rat following administration of a test compound.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat.
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10][11]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of a test compound.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, the animal receives injections of the test compound immediately before being confined to one compartment, and vehicle injections before being confined to the other compartment.
-
Post-Conditioning (Test): The animal is placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[12][13][14][15][16]
Visualizations
Signaling Pathway of Monoamine Transporters
Caption: Simplified signaling pathway of dopamine and serotonin transporters and the inhibitory/reversal action of this compound and Methamphetamine.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for an in vivo microdialysis study.
Logical Flow of Conditioned Place Preference Experiment
Caption: The logical progression of a conditioned place preference experiment.
Conclusion
The available preclinical data indicate that both this compound and Methamphetamine are potent psychostimulants that act on monoamine transporters. Methamphetamine is considerably more potent in stimulating locomotor activity. While both compounds exhibit rewarding properties, further direct comparative studies are necessary to fully elucidate the differences in their abuse liability and neurochemical effects. The provided experimental protocols and visualizations serve as a guide for researchers investigating the pharmacology of these and other novel psychoactive substances.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methamphetamine-elicited alterations of dopamine- and serotonin-metabolite levels within mu-opioid receptor knockout mice: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. benchchem.com [benchchem.com]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylone vs. Butylone: A Head-to-Head Comparison of Their Effects on Dopamine Transporters
A comprehensive guide for researchers and drug development professionals on the pharmacological interactions of two synthetic cathinones with the dopamine (B1211576) transporter, supported by experimental data.
This guide provides a detailed comparison of the effects of Dimethylone (also known as βk-MDDMA) and Butylone (B606430) (βk-MBDB) on the dopamine transporter (DAT). The information presented herein is curated from in vitro and in vivo studies to assist researchers in understanding the distinct pharmacological profiles of these two psychoactive compounds. While both are substituted cathinone (B1664624) derivatives, their interactions with DAT exhibit notable differences in potency and mechanism, influencing their overall stimulant and reinforcing effects.
Quantitative Analysis of Transporter Inhibition
The primary mechanism by which many psychostimulant drugs, including synthetic cathinones, exert their effects is through the inhibition of monoamine transporters.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (as Methylone) and Butylone at the dopamine transporter, providing a quantitative measure of their potency. Lower IC50 values indicate a higher potency for inhibiting dopamine uptake.
| Compound | Preparation | IC50 (µM) for Dopamine Uptake Inhibition | Reference |
| Butylone | Rat Brain Synaptosomes | 0.40 ± 0.02 | [3] |
| HEK-293 cells expressing human DAT | 1.44 ± 0.10 | [3] | |
| Methylone (as a proxy for this compound) | Transfected glial cells | 0.82 ± 0.17 | [4] |
Note: Data for "this compound" is often reported under its more common synonym, "Methylone." The data presented here for Methylone is a close structural and functional analog.
Mechanism of Action: Blockers vs. Substrates
Beyond simple inhibition, the nature of the interaction with the dopamine transporter is crucial. Some compounds act as "blockers," binding to the transporter to prevent dopamine reuptake, while others act as "substrates," being transported into the neuron and inducing reverse transport (efflux) of dopamine.[1][5]
Studies have shown that both Butylone and Methylone act as inhibitors of the dopamine transporter.[3][4] However, their classification as pure blockers versus substrates that also induce dopamine release is more complex. Research indicates that while both are efficacious uptake blockers, they do not evoke significant dopamine release, suggesting they function more like traditional uptake inhibitors rather than releasing agents at the dopamine transporter.[3][6][7] Specifically, one study demonstrated that neither Butylone nor pentylone (B609909) (a close analog) evoked release at DAT, while they did induce substrate-associated inward currents at the serotonin (B10506) transporter (SERT).[3][6][7] This "hybrid" activity, acting as a blocker at DAT and a substrate at SERT, is a key characteristic of Butylone.[3][6][7][8]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the interaction of compounds with monoamine transporters.
Neurotransmitter Uptake Inhibition Assay
This in vitro assay quantifies the ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.
-
Preparation: Rat brain synaptosomes (resealed nerve terminals) or human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are prepared.[3]
-
Incubation: The prepared cells or synaptosomes are incubated with a radiolabeled substrate, typically [3H]dopamine, in the presence of varying concentrations of the test compound (e.g., Butylone or this compound).[3]
-
Termination and Measurement: The uptake process is terminated, and the amount of radioactivity accumulated inside the cells or synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated from concentration-response curves.
Transporter-Mediated Release Assay
This assay determines whether a compound acts as a substrate to induce the release of neurotransmitters from pre-loaded cells or synaptosomes.
-
Loading: Synaptosomes or cells expressing DAT are pre-loaded with a radiolabeled neurotransmitter, such as [3H]dopamine.
-
Superfusion: The pre-loaded preparations are continuously superfused with a buffer solution to establish a stable baseline of radioactivity.
-
Drug Application: The test compound is added to the superfusion buffer.
-
Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is quantified. An increase in radioactivity above the baseline following drug application indicates transporter-mediated release.
Dopamine Transporter Signaling Pathway Interaction
The dopamine transporter is a key regulator of dopaminergic neurotransmission.[9] In a normal state, DAT removes dopamine from the synaptic cleft, terminating its signaling. This compound and Butylone disrupt this process by binding to DAT and inhibiting dopamine reuptake, leading to an accumulation of dopamine in the synapse and enhanced dopaminergic signaling.
Conclusion
Both this compound (as Methylone) and Butylone are effective inhibitors of the dopamine transporter.[3][4][10] Butylone appears to be a more potent inhibitor in rat brain synaptosomes compared to Methylone in transfected cells, though direct comparison is limited by differing experimental systems.[3][4] A key distinction lies in their broader pharmacological profile, with Butylone exhibiting "hybrid" properties as a DAT blocker and a SERT substrate.[3][6][7] This nuanced mechanism of action contributes to the distinct subjective and physiological effects of these compounds. Further research employing identical experimental conditions is necessary for a more definitive head-to-head comparison of their potencies at the dopamine transporter.
References
- 1. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxypyrovalerone prevents while methylone enhances methamphetamine-induced damage to dopamine nerve endings: β-ketoamphetamine modulation of neurotoxicity by the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Dimethylone's In Vitro and In Vivo Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of Dimethylone, a synthetic cathinone, with a focus on its interaction with monoamine transporters and its behavioral impact in preclinical models. The information is compiled from a review of published research, and this document aims to present the available data in a structured format to aid in further research and development.
In Vitro Analysis: Monoamine Transporter Interactions
This compound's primary mechanism of action involves the modulation of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. It acts as both a reuptake inhibitor and a releasing agent, leading to increased extracellular concentrations of these key neurotransmitters.
Transporter Binding Affinity and Uptake Inhibition
The potency of this compound at monoamine transporters has been quantified through radioligand binding assays (to determine the inhibitor constant, Ki) and uptake inhibition assays (to determine the half-maximal inhibitory concentration, IC50). These values indicate the concentration of this compound required to achieve 50% of its maximal effect in these in vitro systems.
| Transporter | Ki (μM) | IC50 (μM) |
| Dopamine Transporter (DAT) | 2.73 ± 0.2[1] | 4.82[1] |
| Norepinephrine Transporter (NET) | - | - |
| Serotonin Transporter (SERT) | - | - |
Data for NET and SERT Ki and IC50 values for this compound were not explicitly found in the reviewed literature. It is known to be a reuptake inhibitor for both, but specific quantitative data from these studies were not available.
Monoamine Release
In addition to blocking reuptake, this compound also promotes the release of monoamines from presynaptic terminals. The potency of this effect is measured by the half-maximal effective concentration (EC50), which represents the concentration of this compound that elicits 50% of the maximum neurotransmitter release.
| Neurotransmitter | EC50 (nM) |
| Dopamine (DA) | - |
| Norepinephrine (NE) | - |
| Serotonin (5-HT) | - |
Specific EC50 values for this compound-induced monoamine release were not available in the reviewed literature. However, it is characterized as a monoamine releaser.
Experimental Protocols: In Vitro Assays
A detailed, step-by-step protocol for the following assays was not fully available in the reviewed literature. The following represents a generalized methodology based on standard practices in the field.
Radioligand Binding Assay for Transporter Affinity (Ki)
This assay determines the affinity of a drug for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured.
-
Membrane Preparation: Cell membranes containing the transporters are isolated.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [125I]RTI-55) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Synaptosome Uptake Inhibition Assay (IC50)
This assay measures a drug's ability to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubation: Synaptosomes are pre-incubated with different concentrations of this compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to the synaptosome suspension.
-
Uptake Termination: After a short incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter compared to the control.
Synaptosome Release Assay (EC50)
This assay quantifies the ability of a drug to induce the release of pre-loaded neurotransmitters from synaptosomes.
-
Synaptosome Preparation and Loading: Synaptosomes are prepared and pre-loaded with a radiolabeled neurotransmitter.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and continuously perfused with a buffer to establish a stable baseline of neurotransmitter release.
-
Drug Application: this compound at various concentrations is added to the superfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is measured to determine the amount of neurotransmitter released.
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that produces 50% of the maximal neurotransmitter release.
In Vivo Effects: Behavioral Studies
Preclinical studies in animal models, primarily rodents, have been conducted to assess the behavioral effects of this compound.
Locomotor Activity
This compound has been shown to dose-dependently increase locomotor activity in mice. This is a characteristic effect of psychostimulant drugs and is attributed to the enhancement of dopaminergic neurotransmission in brain regions associated with motor control.
Experimental Protocol: Locomotor Activity Assessment
The following is a generalized protocol for assessing psychostimulant-induced locomotor activity in mice.
-
Animal Acclimation: Mice are habituated to the testing room and the locomotor activity chambers for a specific period before the experiment.
-
Apparatus: Locomotor activity is measured in clear, automated activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Habituation: On the first day, mice are placed in the activity chambers for a set duration (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Baseline: On the second day, mice receive a vehicle injection (e.g., saline) and are immediately placed in the chambers to record baseline locomotor activity.
-
Drug Treatment: On the third day, mice are administered a specific dose of this compound (or a control substance) and immediately placed back into the chambers. Locomotor activity is then recorded for a predetermined period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are recorded and analyzed. The effects of this compound are compared to the baseline and vehicle control groups.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro and in vivo evaluation.
Caption: this compound's mechanism of action at the monoamine synapse.
Caption: General experimental workflow for this compound research.
Neurotoxicity
The neurotoxic potential of this compound is a subject of ongoing investigation. Some studies suggest that, like other synthetic cathinones, it may have neurotoxic effects, particularly with high-dose or chronic use. However, other research indicates that it may be less neurotoxic than its amphetamine counterparts. The available data is not yet conclusive, and further research is needed to fully characterize its neurotoxicity profile.
Conclusion
This compound is a psychostimulant that primarily acts as a reuptake inhibitor and releasing agent at dopamine, norepinephrine, and serotonin transporters. In vitro studies have begun to quantify its potency at these sites, and in vivo studies have demonstrated its stimulant-like behavioral effects. This guide provides a summary of the currently available data to support further independent verification and research into the pharmacological and toxicological profile of this compound. More detailed and standardized experimental protocols are needed to facilitate direct comparisons across studies and a more complete understanding of its effects.
References
Safety Operating Guide
Navigating the Disposal of Dimethylone: A Guide for Laboratory Professionals
The proper disposal of dimethylone, a synthetic cathinone, is a critical aspect of laboratory safety and regulatory compliance. As a controlled substance, its handling and disposal are subject to stringent regulations to prevent diversion and environmental contamination. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory setting. Standard safety protocols should be rigorously followed to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat is essential to protect from potential splashes.
Handling:
-
Work in a well-ventilated area, such as a fume hood, to prevent inhalation of any airborne particles.
-
Avoid generating dust when handling the solid form of this compound.
Regulatory Framework for this compound Disposal
This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1] Consequently, its disposal is regulated by the Drug Enforcement Administration (DEA). The primary requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back to a physical or chemical state as a controlled substance.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations. The following steps provide a procedural framework for its proper disposal:
-
Waste Identification and Segregation:
-
Unused or expired this compound, as well as any material contaminated with it (e.g., personal protective equipment, glassware, and spill cleanup materials), must be classified as hazardous and controlled substance waste.
-
This waste must be segregated from other chemical waste streams.
-
-
Secure Storage:
-
All this compound waste must be stored in clearly labeled, sealed, and leak-proof containers.
-
The storage location must be secure to prevent unauthorized access and diversion.
-
-
Record Keeping:
-
Meticulous records of controlled substance disposal are mandatory. The DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the disposal process.[4]
-
This form requires details about the substance, quantity, and method of disposal. Two authorized employees must witness the entire destruction process and sign the log.[2]
-
-
Disposal Options:
-
Reverse Distributor: The most common and recommended method for disposal is to transfer the this compound waste to a DEA-registered reverse distributor.[4] These entities are authorized to handle and dispose of controlled substances in compliance with all regulations.
-
On-site Destruction: While on-site destruction is a possibility, it must adhere to the "non-retrievable" standard. Incineration is a method recognized by the DEA as meeting this standard.[5] However, this is often not feasible for most research laboratories and requires specific permits and equipment.
-
Quantitative Data
Due to the nature of the substance and the focus on regulatory compliance for disposal, there is no specific quantitative data such as concentration limits for disposal. The primary requirement is complete destruction to a non-retrievable state.
| Parameter | Value | Source |
| DEA Schedule | Schedule I | [1] |
| Disposal Standard | Non-retrievable | [2][3] |
| Record Keeping Form | DEA Form 41 | [4] |
Experimental Protocols
The provided information does not contain specific experimental protocols for the chemical neutralization of this compound. The standard and legally mandated procedure is to dispose of it as a controlled substance through a licensed and regulated process, not through in-lab chemical degradation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all specific institutional policies and regulatory requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. danielshealth.com [danielshealth.com]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Essential Safety and Operational Protocols for Handling Dimethylone
Dimethylone, also known as bk-MDDMA, is a synthetic compound classified as a substituted cathinone (B1664624) with stimulant and empathogenic effects.[11][12] It is structurally related to other controlled substances and is considered a Schedule I controlled substance in the United States.[12] Due to its pharmacological properties and the lack of comprehensive toxicological data, this compound should be handled with extreme caution as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to protect against potential exposure through inhalation, skin contact, or eye contact.[1][2][3][4][5][13]
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a tight seal around the eyes are required to protect against splashes and airborne particles.[2][5]
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashes, such as when handling larger quantities of liquids or solutions containing this compound.[2][5]
Hand Protection:
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[1][3] For prolonged handling or when direct contact is likely, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended.[1] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[1]
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[2]
-
Full-Body Protection: For operations with a higher risk of exposure, such as handling large quantities or cleaning up spills, disposable coveralls may be necessary.[9]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]
Respiratory Protection:
-
Engineering Controls: All work with solid or powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.[3] A respiratory protection program, including fit testing and training, is essential.[3]
PPE Summary for Handling this compound
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Chemical Splash Goggles | Disposable Nitrile Gloves (Double-gloved recommended) | Flame-Resistant Lab Coat | Not generally required if handled in a certified fume hood |
| Handling Larger Quantities or Solutions | Chemical Splash Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Flame-Resistant Lab Coat, consider disposable coveralls | As determined by risk assessment |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Disposable Coveralls over Lab Coat | Air-Purifying Respirator with appropriate cartridges |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing the risks associated with handling this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
Clearly label all containers with the chemical name and associated hazards.
2. Dispensing:
-
Handle solid this compound with care to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate tools (e.g., spatulas, weighing paper) and decontaminate them after use.
3. Post-Handling:
-
Securely close all containers of this compound.
-
Decontaminate the work area in the fume hood.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As a controlled substance and a potentially hazardous chemical, the disposal of this compound and any contaminated materials must be handled with strict adherence to regulations.[14][15]
-
Waste Identification: All materials that have come into contact with this compound, including gloves, disposable labware, and spill cleanup materials, should be considered hazardous waste.[16]
-
Waste Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[16]
-
Regulatory Compliance: The disposal of this compound is subject to stringent regulations for controlled substances.[14][15] Consult your institution's EHS office for specific procedures and to arrange for disposal by a licensed hazardous waste contractor.[16][17]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[16]
Emergency Spill Workflow
Caption: Workflow for handling a this compound spill.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. apps.usfa.fema.gov [apps.usfa.fema.gov]
- 7. Synthetic Cathinones ("Bath Salts") | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 8. Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. actenviro.com [actenviro.com]
- 15. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 16. benchchem.com [benchchem.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
